molecular formula C7H6BrNO3 B1446957 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid CAS No. 1227563-14-5

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Cat. No.: B1446957
CAS No.: 1227563-14-5
M. Wt: 232.03 g/mol
InChI Key: AHPSNPBGNZTQHN-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromo-2-oxo-1H-pyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-4(3-5(10)11)1-2-9-7(6)12/h1-2H,3H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPSNPBGNZTQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227563-14-5
Record name 2-(3-bromo-2-hydroxypyridin-4-yl)acetic acid
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Foundational & Exploratory

Navigating the Solubility Landscape of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and the reliability of in-vitro assays. Poor solubility can cast a long shadow, leading to underestimated toxicity, diminished efficacy, and costly delays in development timelines.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid, a compound of interest in contemporary research. We will explore its solubility profile in two key solvents, Dimethyl Sulfoxide (DMSO) and Methanol, providing not just data, but a framework for understanding and experimentally determining this crucial parameter.

The Solvents of Choice: DMSO and Methanol in the Research Ecosystem

The selection of solvents in early-stage drug discovery is a decision of strategic importance. DMSO and Methanol are ubiquitous in this landscape, each offering a distinct set of advantages.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO's reputation as a "universal solvent" is well-earned. Its amphipathic nature, possessing both polar and non-polar characteristics, allows it to dissolve a vast array of compounds, making it an indispensable tool for creating concentrated stock solutions for high-throughput screening and other in-vitro assays.[3][4] Its miscibility with water and many organic solvents further enhances its versatility.[5] However, it is crucial to recognize that DMSO is not merely a passive vehicle; it can influence protein conformation and cellular processes, necessitating careful control of its final concentration in experimental setups.[4][6]

Methanol: The Polar Protic Workhorse

Methanol, the simplest alcohol, is a polar protic solvent widely employed in chemical synthesis, purification, and as a solvent for a range of analytical techniques.[7][8] Its ability to form hydrogen bonds makes it an effective solvent for many polar organic compounds. In the context of pharmaceutical development, methanol is often used in the manufacturing of active pharmaceutical ingredients (APIs) and as a solvent for creating formulations.[8][9]

Solubility Profile of this compound: A Data-Driven Perspective

While specific, publicly available quantitative solubility data for this compound is not extensively documented, we can infer its likely behavior based on its structure and the properties of similar compounds. The molecule possesses both hydrogen bond donors (hydroxyl and carboxylic acid groups) and a halogen atom, which will influence its interactions with different solvents.

To provide a practical framework, the following table illustrates how experimentally determined solubility data for this compound would be presented. It is imperative that researchers determine these values empirically for their specific batches of the compound.

Solvent Solubility Type Temperature (°C) Solubility (mg/mL) Solubility (mM) Methodology
DMSOThermodynamic25To be determinedTo be determinedShake-Flask
MethanolThermodynamic25To be determinedTo be determinedShake-Flask
DMSOKinetic25To be determinedTo be determinedHigh-Throughput Nephelometry
MethanolKinetic25To be determinedTo be determinedHigh-Throughput Nephelometry

Note: The molecular weight of this compound is required to convert mg/mL to mM.

Experimental Determination of Solubility: A Step-by-Step Guide

The cornerstone of understanding a compound's solubility lies in robust experimental methodology. Here, we present a detailed protocol for determining the thermodynamic solubility of this compound using the gold-standard shake-flask method.[10][11]

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution at equilibrium, providing the most accurate and relevant solubility value for formulation development.[2][12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Materials and Equipment:

  • This compound (solid)

  • Anhydrous DMSO

  • Methanol (ACS grade or higher)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Micropipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube or vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the chosen solvent (DMSO or Methanol), for instance, 1 mL.

  • Equilibration:

    • Tightly cap the tubes/vials.

    • Place the samples on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for some compounds to ensure the most stable crystalline form is in equilibrium.[10]

  • Separation of Undissolved Solid:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[13]

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet. For enhanced purity, the supernatant can be passed through a syringe filter.

    • Prepare a series of dilutions of the supernatant with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.

  • Calculation:

    • The determined concentration of the saturated supernatant represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to rank compounds.[1] They measure the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock into an aqueous buffer.[12]

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams outline the key stages in solubility determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid compound B Add precise volume of solvent (DMSO or Methanol) A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H H G->H Thermodynamic Solubility Value Solubility_Factors A Compound Structure (Functional Groups, Polarity) Result Observed Solubility A->Result B Solvent Properties (Polarity, H-bonding) B->Result C Temperature C->Result D Crystalline Form (Polymorphism) D->Result E pH (for ionizable compounds) E->Result

Caption: Key Factors Influencing Compound Solubility.

Concluding Remarks and Future Directions

A thorough understanding and empirical determination of the solubility of this compound in DMSO and Methanol are non-negotiable steps in its development pathway. The protocols and conceptual framework provided in this guide serve as a robust starting point for researchers. By meticulously characterizing this fundamental property, the scientific community can unlock the full therapeutic potential of this and other promising molecules, paving the way for the next generation of innovative medicines.

References

  • Aure Chemical. (2026, February 6).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • Methanol as a solvent: Significance and symbolism. (2025, July 31).
  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Raytor. (2026, January 22).
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • The Calculated Chemist. (2024, November 13). Exploring Dimethyl Sulfoxide (DMSO)
  • MDPI. (2025, July 19).
  • Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry; Vol. 25, No. 1, 237-239.
  • American Chemical Society. (2013, March 11). Methanol. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemical Safety Facts. (n.d.). Methanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • Solubility of Organic Compounds. (2023, August 31).
  • Lab Pro. (2026, February 1). Methanol Uses In Pharmaceuticals And Modern Manufacturing.
  • Chemistry LibreTexts. (2020, June 29).
  • Bryan Research & Engineering, LLC. (n.d.). Exploit the Benefits of Methanol.

Sources

In-Depth Technical Guide: pKa Values of 3-Bromo-2-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, specifically the acid dissociation constants (pKa), of 3-bromo-2-hydroxypyridine and its derivatives. It is structured to serve as a reference for experimental design and lead optimization in medicinal chemistry.

Executive Summary

3-Bromo-2-hydroxypyridine (CAS: 13466-43-8) is a privileged scaffold in drug discovery, serving as a bioisostere for phenol and a precursor to diverse heterocycles. Its physicochemical behavior is dominated by a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. Understanding the ionization constants (pKa) of this system is critical for predicting solubility, membrane permeability (


), and ligand-protein binding interactions.

This guide provides a synthesized dataset of pKa values, theoretical grounding for substituent effects, and a validated experimental protocol for determining these constants in the lab.

Chemical Identity & Tautomeric Equilibrium

Unlike simple phenols, 3-bromo-2-hydroxypyridine exists in a dynamic equilibrium. In the gas phase, the hydroxy (lactim) form dominates. However, in aqueous solution and the solid state, the 2-pyridone (lactam) tautomer is the major species (


 favoring lactam).

Consequently, "pKa" values for this scaffold describe two distinct ionization events:

  • 
     (Basic pKa):  Protonation of the carbonyl oxygen (or ring nitrogen in lactim) to form the cation.
    
  • 
     (Acidic pKa):  Deprotonation of the ring nitrogen (lactam) or hydroxyl group (lactim) to form the anionic species.
    
Tautomeric & Ionization Pathway

Tautomerism Cation Cationic Species (Protonated) Lactam 2-Pyridone Form (Neutral, Major in Water) Cation->Lactam pKa1 ~ 0.3 (Loss of H+) Lactim 2-Hydroxypyridine Form (Neutral, Minor in Water) Lactam->Lactim Tautomerism (KT) Anion Anionic Species (Deprotonated) Lactam->Anion pKa2 ~ 9-10 (Loss of H+) Lactim->Anion pKa2 (Equiv)

Figure 1: The ionization scheme of 3-bromo-2-hydroxypyridine. The dominant path in water is Cation


 Lactam 

Anion.

pKa Data Landscape

The introduction of a bromine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the NH/OH group compared to the unsubstituted parent.

Table 1: Comparative pKa Values of Derivatives

Note: Values represent the acidic ionization (


, Neutral 

Anion) unless otherwise noted.
CompoundStructure NotepKa (Acidic)pKa (Basic)Source/Type
2-Hydroxypyridine Parent Scaffold11.650.75Experimental [1]
3-Bromo-2-hydroxypyridine Core Subject10.53 ± 0.10 < 0.5Predicted/Calc [2]
3,5-Dibromo-2-hydroxypyridine Disubstituted8.35 ± 0.60 < 0Predicted [2]
3-Bromo-5-nitro-2-hydroxypyridine Push-Pull System6.58 ± 0.10 N/APredicted [2]
3-Aminopyridine Reference (Isomer)~6.05.98Experimental [3]
3-Bromopyridine Reference (No OH)N/A2.84Experimental [3]

Critical Insight: The 3-bromo substituent lowers the acidic pKa by approximately 1.1 log units compared to the parent 2-pyridone (11.65


 10.53). This makes the 3-bromo derivative a better hydrogen bond donor and slightly more soluble at physiological pH (7.4) than the unsubstituted parent, though it remains largely neutral.

Mechanistic Insights & Causality

Why does Bromine increase acidity?

The shift in pKa is governed by the stability of the conjugate base (the anion).

  • Inductive Effect (-I): Bromine is highly electronegative. When placed at the C3 position (ortho to the carbonyl/hydroxyl), it pulls electron density through the

    
    -bond framework. This stabilizes the negative charge developing on the nitrogen/oxygen in the anionic form.
    
  • Resonance Effect (+M): While halogens can donate electrons via resonance (which would decrease acidity), the inductive withdrawal dominates in the pyridone ring system, leading to a net increase in acidity.

  • Steric Factors: The bulky bromine at C3 can sterically hinder solvation of the adjacent carbonyl, potentially destabilizing the neutral lactam form slightly relative to the anion, further driving deprotonation.

Experimental Protocol: Spectrophotometric Titration

Due to the tautomeric nature of these compounds, potentiometric titration (using a pH electrode) can be prone to errors if the compound aggregates or if electrode response is slow. UV-Vis Spectrophotometric Titration is the gold standard method because the lactam, lactim, and anion species often possess distinct UV absorption maxima (


).
Workflow Diagram

Experiment Step1 Preparation Dissolve 3-Br-2-pyridone in MeOH/Water (Stock 10 mM) Step2 Buffer Setup Prepare series of buffers (pH 2.0 to 12.0, I=0.1M) Step1->Step2 Step3 Scanning Record UV Spectra (200-400nm) for each pH point Step2->Step3 Step4 Isosbestic Check Identify points of constant absorbance (Confirms 2-state equilibrium) Step3->Step4 Step5 Data Fitting Plot Absorbance vs pH at optimal wavelength Step4->Step5 Step6 Calculation Fit to Henderson-Hasselbalch Extract pKa Step5->Step6

Figure 2: Step-by-step workflow for accurate pKa determination via UV-Vis spectroscopy.

Detailed Methodology
  • Stock Solution: Prepare a

    
     solution of the 3-bromo derivative in water. If solubility is low, use a co-solvent (e.g., 1% DMSO), but be aware this shifts the apparent pKa (
    
    
    
    ) slightly.
  • Buffer System: Use a "Universal Buffer" (e.g., Britton-Robinson) to cover the pH range 2–12 without changing the chemical nature of the buffer ions, or use specific buffers (Phosphate pH 6-8, Borate pH 9-11). Maintain constant ionic strength (

    
     KCl).
    
  • Acquisition:

    • Blank the spectrophotometer with the buffer solution.

    • Scan the sample from 200 nm to 400 nm at each pH increment (0.5 pH units).

    • Key Observation: Look for the bathochromic shift (red shift) as the pH increases. The anion typically absorbs at a longer wavelength than the neutral species.

  • Analysis:

    • Select a wavelength (

      
      ) where the difference in absorbance between the acidic and basic forms is maximal.
      
    • Plot

      
       vs. pH. The inflection point of the sigmoidal curve is the pKa.
      
    • Equation:

      
      
      

Applications in Drug Development

  • Bioisosterism: The 3-bromo-2-pyridone motif is often used as a bioisostere for ortho-bromophenols. The pyridone NH offers a hydrogen bond donor (HBD) that phenols lack (phenols are HBD/HBA, but the pyridone NH is strictly HBD in the lactam form).

  • Fragment-Based Design: The bromine atom provides a "synthetic handle" for Suzuki-Miyaura couplings, allowing rapid expansion of the scaffold into biaryl systems.

  • Solubility Tuning: Lowering the pKa (via Br or NO2 substitution) brings the acidity closer to physiological pH. While 3-bromo-2-pyridone (pKa ~10.5) is still unionized at pH 7.4, derivatives like the 5-nitro analog (pKa ~6.6) will be significantly ionized, drastically improving aqueous solubility.

References

  • Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Ring Compounds." Journal of the Chemical Society, 1294–1304. Link

  • ChemicalBook & PubChem Data. (2025). "Predicted Properties for 3-Bromo-2-hydroxypyridine (CAS 13466-43-8) and 3,5-Dibromo-2-hydroxypyridine." Aggregated Chemical Databases. Link

  • Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

  • Lynam, C., et al. (2012). "2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability."[1] The Journal of Organic Chemistry, 77(4), 1623–1631.[1] Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Brominated Pyridine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly influencing shelf-life, bioavailability, and patient safety. Brominated pyridine acetic acid derivatives represent a significant class of compounds, frequently encountered as intermediates or core scaffolds in medicinal chemistry. Their stability, however, is a complex interplay of electronic, steric, and intermolecular forces, often challenged by inherent degradation pathways such as decarboxylation. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of these molecules. We will explore the structural nuances that dictate stability, detail robust experimental protocols for empirical assessment, and outline computational methodologies for predictive evaluation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistic understanding of the stability of this important chemical class.

Introduction: The Critical Role of Thermodynamic Stability

In the landscape of pharmaceutical development, the pyridine ring is one of the most ubiquitous heterocyclic structures found in approved drugs. Its derivatives are prized for their versatile chemical reactivity and ability to engage in biological interactions. When functionalized with both a bromine atom and an acetic acid moiety, these compounds become valuable building blocks. However, the combination of an electron-deficient aromatic system, an acidic functional group, and a bulky halogen substituent introduces unique stability challenges.

Understanding the thermodynamic stability—the measure of a system's energy state relative to its alternatives—is not merely an academic exercise. It is fundamental to:

  • Lead Optimization: Selecting candidates with favorable stability profiles early in the discovery process.

  • Formulation Development: Designing stable dosage forms with predictable shelf-lives.

  • Process Chemistry: Defining synthetic and purification conditions that prevent degradation.

This guide will deconstruct the multifaceted nature of stability for brominated pyridine acetic acid derivatives, moving from foundational principles to practical application.

Fundamental Principles of Thermodynamic Stability

Thermodynamic stability is quantified by the Gibbs free energy (ΔG) of a system. A state of lower Gibbs free energy is more stable. The relationship ΔG = ΔH - TΔS breaks down stability into two components:

  • Enthalpy (ΔH): The heat content of a system, related to bond energies and intermolecular forces. Stronger bonds and more favorable intermolecular interactions lead to a lower, more stable enthalpy.

  • Entropy (ΔS): A measure of disorder or randomness.

For a molecule to be "stable," it must reside in a significant Gibbs free energy well, meaning a substantial activation energy is required to push it towards a lower-energy degradation product. For brominated pyridine acetic acid derivatives, the primary degradation pathway is often decarboxylation, a process that is both kinetically and thermodynamically driven.

Key Factors Influencing Stability

The stability of a brominated pyridine acetic acid derivative is not a single, fixed property but is dictated by a delicate balance of several structural and environmental factors.

Positional Isomerism and Electronic Effects

The relative positions of the bromine atom and the acetic acid group on the pyridine ring are paramount. The pyridine nitrogen is inherently electron-withdrawing (-I effect), reducing the ring's overall electron density.[1] This is compounded by the bromine atom, which also exerts a strong electron-withdrawing inductive effect.[1]

  • Acetic Acid Position: Pyridylacetic acids are notoriously prone to decarboxylation, particularly when the acetic acid group is at the 2- or 4-position.[2] This is because the reaction proceeds through a zwitterionic intermediate (ylide), which is stabilized by resonance involving the ring nitrogen.[3][4] The 3-pyridylacetic acid isomer is significantly more stable as it cannot form a similarly stabilized intermediate.[4][5]

  • Bromine Atom Position: The location of the bromine atom modulates the electron density of the ring and can influence the rate of decarboxylation. A bromine atom positioned to further withdraw electron density from the nitrogen (e.g., at the 2- or 6-position) could potentially destabilize the pyridinium zwitterion required for decarboxylation, though steric factors may also come into play. Conversely, its electron-withdrawing nature generally deactivates the ring toward electrophilic attack but can activate it for nucleophilic substitution.[6][7]

Intermolecular Forces in the Solid State

In the solid state (as a crystalline powder or API), stability is heavily influenced by the efficiency of the crystal packing, which is governed by intermolecular forces.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen is an acceptor. These interactions are critical for forming stable crystal lattices.

  • Halogen Bonding: A halogen bond is a noncovalent interaction where an electron-deficient region on the halogen atom (the σ-hole) is attracted to a Lewis base, such as the pyridine nitrogen.[8][9] The strength of this interaction increases from chlorine to bromine to iodine.[10] The presence of bromine allows for the formation of robust C−Br···N halogen bonds, which can be a powerful structure-directing force, often competing with or complementing hydrogen bonds to create highly stable supramolecular assemblies.[10][11][12]

The interplay between these forces determines the final crystal form (polymorph), each having a unique thermodynamic stability.

The Decarboxylation Pathway: The Primary Instability

For 2- and 4-pyridylacetic acids, decarboxylation is often the most significant chemical instability. The reaction is believed to proceed through a zwitterionic mechanism, particularly in neutral or mildly acidic solutions.[3][5]

  • Zwitterion Formation: The acidic proton of the carboxyl group transfers to the basic pyridine nitrogen, forming an inner salt or zwitterion.

  • CO2 Elimination: The pyridinium ylide intermediate expels carbon dioxide, which is a thermodynamically favorable process due to the formation of the stable CO2 molecule.

  • Protonation: The resulting carbanion is rapidly protonated by the solvent to yield the final methylpyridine product.

Computational studies have confirmed that decarboxylation is energetically favored over other potential pathways like tautomerization for related pyridylacetic acid systems.[13][14] This inherent reactivity must be carefully managed during synthesis, purification, and formulation.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability of a compound.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are essential for evaluating the solid-state stability of a compound.[15]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides critical data on melting point, purity, and the existence of different polymorphic forms.[16] A sharp, high-temperature melting point is often indicative of a stable crystal lattice.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the onset temperature of thermal decomposition and to quantify the presence of volatiles like water or residual solvents.[18][19]

Table 1: Hypothetical Thermal Stability Data for Brominated Pyridylacetic Acid Isomers

CompoundPosition (Br, CH₂COOH)Melting Point (°C)Decomposition Onset (°C)
Isomer A2, 4155160
Isomer B4, 2162168
Isomer C3, 5198210
Isomer D5, 3205215

Note: Data is illustrative. Isomers C and D, with the acetic acid at the 3-position, are expected to be significantly more stable.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a direct measure of the stability of the solid form relative to the solvated state. The "shake-flask" method is the gold-standard for this measurement.[20][21]

Protocol 1: Standard Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of a brominated pyridine acetic acid derivative.

Materials:

  • Test compound (solid powder)

  • Relevant buffer solution (e.g., Phosphate Buffered Saline pH 7.4)

  • Stoppered glass flasks or vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and appropriate solvents for standard preparation

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a flask containing a known volume of the buffer. Ensure enough solid is present to maintain a suspension throughout the experiment.[20]

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[22]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the suspended particles settle. Centrifuge the samples to further pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

  • Quantification: Prepare a standard calibration curve for the compound. Analyze the filtered sample using a validated HPLC-UV or LC-MS method to determine its concentration.

  • Verification: After the experiment, measure the pH of the suspension to ensure it has not changed significantly. It is also good practice to analyze the remaining solid (e.g., by XRPD or DSC) to confirm that no phase transformation has occurred during the experiment.[20]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep Weigh Solid Compound buffer Add to Buffer System prep->buffer thermal Thermal Analysis (DSC/TGA) buffer->thermal Solid State solubility Solubility Study (Shake-Flask) buffer->solubility Solution State data_analysis Correlate Data thermal->data_analysis solubility->data_analysis stability_profile Determine Thermodynamic Stability Profile data_analysis->stability_profile

Figure 1: Experimental workflow for assessing thermodynamic stability.

Computational Chemistry Approaches for Predicting Stability

Alongside experimental work, computational methods provide powerful predictive insights into molecular stability. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose.[23][24]

By calculating the electronic structure of a molecule, DFT can be used to determine key thermodynamic properties:

  • Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔfG°): The free energy change associated with the formation of the compound. This is the most direct theoretical measure of thermodynamic stability.

Comparing the calculated ΔfG° values for different isomers allows for a theoretical ranking of their relative stabilities.[25] This can guide synthesis efforts toward more stable targets and help interpret experimental findings. For example, DFT calculations can precisely quantify the energy difference between the 3-pyridylacetic acid isomer and the less stable 2- and 4-isomers, explaining the observed differences in decarboxylation rates.

computational_workflow start Define Molecular Structure (Isomer) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe Single Point Energy (Higher Level of Theory) geom_opt->spe thermo_corr Calculate Thermochemical Corrections (H, S) freq_calc->thermo_corr gibbs Calculate Gibbs Free Energy of Formation (ΔfG°) thermo_corr->gibbs spe->gibbs end Rank Isomer Stability gibbs->end

Sources

Methodological & Application

Technical Application Note: Synthesis Protocols for 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid presents a specific set of challenges common to pyridine chemistry: tautomeric equilibrium, solubility issues inherent to zwitterionic amino-acid-like structures, and the critical need for regiocontrol during halogenation.

This molecule is a high-value scaffold, often serving as a key intermediate in the development of CRTH2 antagonists and other bioactive agents targeting prostaglandin receptors. This guide outlines two distinct protocols:

  • Method A (Direct Functionalization): A rapid, convergent route utilizing electrophilic bromination of a 2-pyridone precursor. Best for discovery-phase synthesis (mg to g scale).

  • Method B (Regiospecific Construction): A stepwise route starting from a halogenated picoline derivative. Best for scale-up where regiochemical purity is paramount.

Chemical Strategy & Mechanistic Insight

Tautomeric Considerations

The target molecule exists in equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In solution (especially in polar solvents) and the solid state, the 2-pyridone tautomer predominates. Consequently, synthetic planning must treat the substrate as a cyclic amide (pyridone) rather than a simple phenol.

Regioselectivity of Bromination

Electrophilic substitution (SEAr) on 2-pyridones typically occurs at the C3 and C5 positions.

  • C3 Position: Ortho to the activating oxygen and adjacent to the C4-substituent.

  • C5 Position: Para to the activating oxygen.

The Challenge: In 4-substituted pyridones, the C5 position is often sterically more accessible, leading to mixtures. However, the C3 position is electronically activated. Method A controls this via temperature and solvent choice to favor the C3-monobromide, while Method B installs the bromine prior to ring functionalization to guarantee position.

Method A: Direct Bromination of Pyridone-Acetic Acid Esters

Rationale: Direct bromination of the free acid is complicated by poor solubility and zwitterionic character. We utilize a methyl ester protection strategy to improve solubility in aprotic solvents (MeCN/DMF), allowing for milder bromination conditions using N-Bromosuccinimide (NBS).

Reaction Scheme & Workflow

Synthesis_Method_A Start 2-hydroxy-4-pyridineacetic acid (Precursor) Step1 1. Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 2. Bromination (NBS, MeCN, 0°C) Inter1->Step2 Inter2 3-Bromo Ester (+ 5-Bromo isomer) Step2->Inter2 Regiocontrol Critical Step3 3. Saponification (LiOH, THF/H2O) Inter2->Step3 Final Target: 2-(3-Bromo-2-hydroxypyridin-4-yl) acetic acid Step3->Final

Figure 1: Three-step synthesis via ester protection to ensure solubility and regiocontrol.

Detailed Protocol
Step 1: Methyl Ester Formation
  • Suspend 2-hydroxy-4-pyridineacetic acid (10.0 g, 65.3 mmol) in anhydrous Methanol (100 mL).

  • Cool to 0°C. Add Thionyl Chloride (1.2 eq, 5.7 mL) dropwise over 20 mins.

    • Note: Exothermic reaction. Control rate to prevent splashing.

  • Reflux for 3 hours. Monitor by TLC (10% MeOH in DCM).

  • Concentrate in vacuo to yield the methyl ester hydrochloride. Use directly in Step 2.

Step 2: Regioselective Bromination (The Critical Step)
  • Dissolve the crude ester in Acetonitrile (MeCN) (150 mL).

  • Cool the solution to -10°C to 0°C (Ice/Salt bath).

  • Dissolve N-Bromosuccinimide (NBS) (1.05 eq, 12.2 g) in MeCN (50 mL) and add dropwise over 1 hour.

    • Why: Slow addition at low temperature favors the kinetic product (C3) and minimizes 3,5-dibromination.

  • Stir at 0°C for 2 hours, then allow to warm to RT over 1 hour.

  • Quench: Add 10% aqueous Na2S2O3 (50 mL) to destroy excess bromine species.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash Chromatography (SiO2, 0-10% MeOH/DCM).

    • Target: The 3-bromo isomer typically elutes after the 5-bromo isomer due to intramolecular H-bonding with the C4-sidechain.

Step 3: Hydrolysis
  • Dissolve the purified 3-bromo ester in THF (50 mL).

  • Add LiOH·H2O (2.5 eq) dissolved in Water (25 mL).

  • Stir at RT for 4 hours.

  • Acidify to pH 3-4 with 1N HCl. The product often precipitates.

  • Filter, wash with cold water, and dry.

Method B: The "De Novo" Construction (High Purity)

Rationale: If Method A yields inseparable regioisomers, Method B is the authoritative alternative. It installs the bromine before the acetic acid side chain is fully elaborated, or uses a precursor where the position is fixed.

Reaction Scheme

Synthesis_Method_B Start 2-Amino-3-bromo-4-methylpyridine Step1 1. Diazotization / Hydrolysis (NaNO2, H2SO4, 0°C) Start->Step1 Converts NH2 to OH Inter1 3-Bromo-4-methyl-2-pyridone Step1->Inter1 Step2 2. Lateral Lithiation (LDA, -78°C, then CO2) Inter1->Step2 Functionalizes Methyl Group Final Target: 2-(3-Bromo-2-hydroxypyridin-4-yl) acetic acid Step2->Final

Figure 2: Stepwise construction ensuring C3-Bromine placement.

Detailed Protocol
Step 1: Diazotization (Conversion of Amino to Hydroxy)
  • Dissolve 2-amino-3-bromo-4-methylpyridine (5.0 g, 26.7 mmol) in 10% H2SO4 (50 mL).

  • Cool to 0°C.

  • Add NaNO2 (1.5 eq, 2.76 g) in water (10 mL) dropwise. Maintain temp < 5°C.

  • Stir 1 hour at 0°C, then warm to RT.

  • Neutralize with solid NaHCO3 to pH 5-6. Extract with DCM/MeOH (9:1).

  • Yields 3-bromo-4-methyl-2-pyridone .

Step 2: Lateral Lithiation (Carboxylation)

Note: This step requires strictly anhydrous conditions.

  • In a flame-dried flask under Argon, add LDA (Lithium Diisopropylamide, 2.2 eq) in dry THF at -78°C .

  • Add 3-bromo-4-methyl-2-pyridone (dissolved in THF) dropwise.

    • Mechanism:[3][4][5][6][7][8] The dianion is formed (deprotonation of NH/OH and the lateral CH3).

  • Stir at -78°C for 1 hour.

  • Bubble dry CO2 gas (excess) through the solution for 30 mins.

  • Allow to warm to RT. Quench with water.[2]

  • Acidify carefully with HCl to precipitate the target acid.

Analytical Validation & Troubleshooting

Expected Analytical Data
TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) δ 12.0 (br s, 1H, COOH/OH), δ 7.50 (d, 1H, C6-H), δ 6.15 (d, 1H, C5-H), δ 3.60 (s, 2H, CH2). Note: C5-H doublet confirms C3 substitution.
MS (ESI-) [M-H]- = 230/232 (1:1 ratio indicating mono-Br).
Appearance Off-white to pale yellow solid.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Method A Over-bromination (3,5-dibromo).Reduce NBS to 0.95 eq; Ensure temp stays < 0°C.
Product is Oil Residual solvent or impurities.Triturate with Diethyl Ether or cold Acetonitrile.
Poor Solubility Zwitterionic nature.For NMR, use DMSO-d6 + trace TFA. For reaction, use the ester intermediate.[8]
Regioisomer Mixture C5 bromination competition.Switch to Method B or use HPLC purification (C18 column, Water/MeCN + 0.1% Formic Acid).

References

  • Regioselective Bromination of 2-Pyridones

    • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.[5][9] Master Organic Chemistry. Link

    • Regioselective Bromination of 2-amino-4-methylpyridine.[5] BenchChem Protocols.[5] Link

  • Synthesis of Pyridone Acetic Acids

    • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Link[10]

    • Synthesis of 3-Bromo-2-hydroxypyridine (Diazotization Method). ChemicalBook Protocols. Link

  • General Pyridine Functionalization

    • 2-Bromopyridine Synthesis (Organic Syntheses). Org.[2][3][4][8][9][11][12] Synth. 1946, 26, 16. Link

    • Regioselective Reactions of 3,4-Pyridynes. PMC (NIH). Link

Sources

Application Note: Protecting Group Strategies for 2-Hydroxyl Group in Pyridine Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the specific challenges of 2-hydroxyl group protection in pyridine acetic acid scaffolds.

Executive Summary & Strategic Analysis

The protection of the 2-hydroxyl group in pyridine acetic acids (e.g., 2-hydroxy-3-pyridineacetic acid) presents a classic but deceptive challenge in heterocyclic chemistry.[1] The core difficulty lies not in the reactivity of the hydroxyl group, but in the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]

In solution, the equilibrium heavily favors the 2-pyridone tautomer.[1] Consequently, standard alkylation conditions (e.g., alkyl halides with alkali bases) predominantly yield N-alkylated byproducts (thermodynamic control), destroying the aromaticity of the pyridine ring and potentially altering the pharmacological profile of the scaffold.

To successfully protect the 2-hydroxyl group as an O-ether (restoring pyridine aromaticity), one must employ strategies that override this thermodynamic preference.[1] This guide details three field-proven protocols to achieve high O-selectivity: Silver-Mediated Alkylation , Mitsunobu Coupling , and Silylation , with a specific focus on handling the concomitant carboxylic acid functionality.[1]

The Tautomer Conundrum

The following diagram illustrates the critical bifurcation point in protecting this scaffold.

TautomerSelectivity Substrate 2-Hydroxy-Pyridine Acetic Acid Tautomer Tautomeric Equilibrium Substrate->Tautomer Pyridone 2-Pyridone Form (Major Tautomer) Tautomer->Pyridone Polar Solvents Hydroxypyridine 2-Hydroxypyridine Form (Minor Tautomer) Tautomer->Hydroxypyridine Non-polar N_Alk N-Alkylation (Thermodynamic Sink) Pyridone->N_Alk NaH / K2CO3 (Hard-Soft Mismatch) O_Alk O-Alkylation (Restores Aromaticity) Hydroxypyridine->O_Alk Ag2CO3 or Mitsunobu

Figure 1: The bifurcation of reactivity in 2-hydroxypyridines. Standard basic conditions favor N-alkylation (Red), while specific coordination chemistry favors O-alkylation (Green).[1]

Strategic Decision Matrix

Select the protocol based on your downstream chemistry requirements.[1]

StrategyProtecting Group (PG)Selectivity (O:N)Stability ProfileKey ReagentsBest For
A. Silver-Mediated Benzyl (Bn), PMB>95:5 (O-Selective)High (Acid/Base stable)Ag₂CO₃, BnBr, TolueneScale-up , permanent protection, restoring aromaticity.[1]
B. Mitsunobu Methyl, Ethyl, Alkyl>90:10HighPPh₃, DEAD/DIAD, ROHIntroducing complex alkyl chains; mild conditions.
C. Silylation TBS, TIPS100:0 (Kinetic)Moderate (Base stable, Acid labile)TBSCl, ImidazoleTemporary protection; rapid throughput.

Detailed Protocols

Protocol A: Regioselective O-Benzylation (The "Silver Standard")

Mechanism: The silver cation (


) coordinates preferentially to the pyridine nitrogen or the amide oxygen in a way that blocks N-alkylation and enhances the nucleophilicity of the oxygen via a "hard-soft" interaction, facilitating 

-like attack on the benzyl halide.[1]

Scope: This protocol simultaneously protects the carboxylic acid (as a benzyl ester) and the 2-hydroxyl group (as a benzyl ether).[1] Differentiation: The benzyl ester can be selectively saponified later, leaving the 2-O-benzyl ether intact.[1]

Materials:
  • Substrate: 2-Hydroxy-pyridine-acetic acid derivative (1.0 equiv)[1]

  • Reagent: Benzyl Bromide (BnBr) (2.5 - 3.0 equiv)[1]

  • Promoter: Silver Carbonate (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Solvent: Anhydrous Benzene or Toluene (0.1 M concentration)

  • Note: Benzene is historically superior for selectivity, but Toluene is the safer, modern standard.

Step-by-Step Procedure:
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 2-hydroxy-pyridine-acetic acid (1.0 equiv) and

    
      (2.0 equiv) in anhydrous Toluene . Protect from light (aluminum foil) as silver salts are photosensitive.[1]
    
  • Addition: Add Benzyl Bromide (3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (110°C) . Stir vigorously for 12–18 hours.

    • Checkpoint: The grey silver carbonate will darken/precipitate as AgBr forms.[1] Monitor by TLC/LCMS.[1] The product will be less polar than the starting material.[1]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts.[1] Wash the pad with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Target:Benzyl 2-(benzyloxy)pyridine-acetate .[1]

  • Selective Hydrolysis (Optional): To recover the free carboxylic acid:

    • Dissolve the diester in THF/MeOH (1:1).

    • Add LiOH (1.1 equiv, 1M aqueous solution) at 0°C.

    • Stir at 0°C to RT. The benzyl ester hydrolyzes much faster than the aromatic benzyl ether.[1]

    • Acidify carefully to pH 4-5 and extract.[1]

Protocol B: Mitsunobu O-Alkylation

Mechanism: The Mitsunobu reaction utilizes the oxyphosphonium intermediate.[1][2] Since the N-H of the pyridone is less acidic and sterically hindered compared to the O-H tautomer in the transition state complex, O-alkylation is often favored, especially with primary alcohols.[1]

Materials:
  • Substrate: 2-Hydroxy-pyridine-acetic acid (Carboxyl-protected, e.g., Methyl Ester)[1]

  • Reagent: Benzyl Alcohol or other primary alcohol (1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: DEAD or DIAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or DCM.[1]

Step-by-Step Procedure:
  • Pre-requisite: It is highly recommended to protect the carboxylic acid first (e.g., as a Methyl Ester using

    
    ) to prevent interference.
    
  • Setup: Dissolve Methyl 2-hydroxy-pyridine-acetate (1.0 equiv),

    
      (1.5 equiv), and Benzyl Alcohol  (1.2 equiv) in anhydrous THF  at 0°C under Nitrogen.
    
  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will turn yellow/orange.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Concentrate directly. Triturate with cold Ether/Hexanes to precipitate triphenylphosphine oxide (

    
    ), then filter.
    
  • Purification: Flash chromatography.

    • Note: If N-alkylated byproduct is observed, it is usually much more polar and easily separated.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
High N-Alkylation Use of polar aprotic solvents (DMF, DMSO) or alkali bases (NaH, K2CO3).[1]Switch to Toluene and

.[1] Non-polar solvents favor the O-alkylation transition state.[1]
Low Conversion Poor solubility of the zwitterionic starting material.[1]Use the Silver Salt method at reflux.[1] The high temperature overcomes lattice energy.[1]
Product Instability Hydrolysis of O-ether during workup.[1]Avoid strong aqueous acids.[1] 2-Benzyloxypyridines are stable to base but can hydrolyze back to pyridone in hot acid (

).[1]

Workflow Visualization

The following diagram outlines the "Dual Protection / Selective Deprotection" workflow, which is the most robust path for generating the desired 2-O-protected acid.

Workflow Start Start: 2-Hydroxy-Pyridine Acetic Acid Step1 Step 1: Global Benzylation (BnBr, Ag2CO3, Toluene, Reflux) Start->Step1 Simultaneous O-Alkylation & Esterification Intermediate Intermediate: Benzyl 2-(benzyloxy)pyridine-acetate (Both OH and COOH protected) Step1->Intermediate Step2 Step 2: Selective Saponification (LiOH, THF/H2O, 0°C) Intermediate->Step2 Cleaves Ester only Product Final Product: 2-(Benzyloxy)pyridine-acetic acid (COOH free, 2-OH protected) Step2->Product

Figure 2: The "Global Protection - Selective Deprotection" strategy is recommended to ensure complete O-selectivity while managing the carboxylic acid moiety.[1]

References

  • Regioselective O-Alkylation of 2-Pyridones (Silver Salt Method)

    • Hopkins, G. C., et al. "The O-Alkylation of 2-Pyridone with Benzyl Halides." Journal of Organic Chemistry, 1967, 32(12), 4040–4044.
    • [1]

  • Comparison of Ag vs Alkali Salts

    • Chung, N. M., et al. "Alkylation of 2-Pyridone Salts."[1][2][3][4][5][6][7] Journal of the American Chemical Society, 1982 , 104, 2219.

    • [1]

  • Mitsunobu Reaction on 2-Pyridones

    • Krohn, K., et al. "Mitsunobu Reaction of 2-Pyridones."[1][2] Synthesis, 2008 , 2008(17), 2763-2766.[1]

    • [1]

  • General Review of Pyridine Protection

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis," 5th Edition, Wiley, 2014. (Chapter on Phenols/Heterocycles).
    • [1]

Sources

Application Note: High-Efficiency Synthesis of Pyridine-Based Peptidomimetics via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Peptidomimetics offer a strategic advantage in drug discovery by overcoming the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. Brominated pyridine scaffolds—specifically 2,6-dibromopyridine and 3,5-dibromopyridine —serve as versatile, rigid cores that mimic secondary protein structures.

The 2,6-substitution pattern imposes a bond angle of approximately 120°, effectively mimicking the


 to 

turn geometry of a

-turn
, whereas the 3,5-substitution pattern provides the linear spacing required to emulate

-helical
side-chain projections (

).

This guide details the protocols for the regioselective functionalization of these scaffolds using Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig), addressing the critical challenge of preventing bis-coupling during the initial functionalization step.

Strategic Scaffold Selection

The choice of isomer dictates the structural mimicry. The following diagram illustrates the workflow for selecting the appropriate scaffold and the subsequent synthetic pathway.

PeptidomimeticWorkflow Start Target Secondary Structure BetaTurn Beta-Turn Mimic (2,6-Dibromopyridine) Start->BetaTurn Requires ~120° Angle AlphaHelix Alpha-Helix Mimic (3,5-Dibromopyridine) Start->AlphaHelix Requires Linear Spacing MonoCoup Step 1: Regioselective Mono-Suzuki Coupling BetaTurn->MonoCoup Install Side Chain A AlphaHelix->MonoCoup Install Side Chain A Backbone Step 2: Backbone Extension (Buchwald-Hartwig) MonoCoup->Backbone Install Amine Linker Final Peptidomimetic Library Backbone->Final Deprotection

Figure 1: Strategic workflow for scaffold selection and assembly. The geometry of the pyridine core dictates the secondary structure mimicry.

Core Protocol A: Regioselective Mono-Suzuki Coupling

Objective: Install the first amino acid side chain (R1) onto a symmetric dibromopyridine without generating the symmetric bis-coupled byproduct.

Challenge: Symmetric electrophiles (e.g., 2,6-dibromopyridine) are prone to "statistical amplification" where the mono-product is more reactive than the starting material, leading to double addition.

Solution: Use of sterically demanding ligands (e.g., PPh3) to slow oxidative addition at the second site, combined with stoichiometric control .

Materials
  • Substrate: 2,6-Dibromopyridine (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl Boronic Acid (0.9 equiv) – Crucial: Use limiting reagent.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: Toluene:Ethanol (4:1 ratio)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine Toluene (4 mL) and Ethanol (1 mL). Sparge with Argon for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of boronic acids.

  • Reagent Loading: Add 2,6-dibromopyridine (237 mg, 1.0 mmol) and Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol). Stir for 5 minutes under Argon until dissolved.
  • Controlled Addition: Add the Boronic Acid (0.9 mmol) and aqueous Na

    
    CO
    
    
    
    (1 mL).
  • Thermal Activation: Heat the sealed vial to 80°C for 12 hours.

    • Note: Avoid reflux temperatures (100°C+) in this step to maintain selectivity.

  • Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting dibromide is non-polar; the mono-product will appear mid-polar. The bis-product (undesired) will be most polar or fluorescent.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography is mandatory to separate unreacted dibromide (recyclable) from the mono-product.

Expected Outcome: 60-75% yield of mono-coupled product; <10% bis-coupled byproduct.

Core Protocol B: Backbone Assembly via Buchwald-Hartwig

Objective: Install the peptide backbone (amine linkage) onto the remaining bromine handle.

Mechanism: Pyridines are electron-deficient, facilitating oxidative addition, but the amine nucleophile often requires a strong base and a specific ligand to prevent catalyst deactivation.

Catalyst Selection Matrix

The choice of ligand is critical for success in C-N bond formation on pyridine rings.

LigandSubstrate TypeBase RecommendationProtocol Notes
Xantphos Primary Amines / AmidesCs

CO

Excellent for rigid backbones; wide bite angle favors reductive elimination.
BINAP Secondary AminesNaO

Bu
Standard for intermolecular couplings.
BrettPhos Weak NucleophilesLHMDSUse for sterically hindered amines or anilines.
Step-by-Step Methodology (Xantphos System)
  • Preparation: Charge a dried Schlenk tube with the Mono-brominated Pyridine (from Protocol A, 1.0 equiv), Amino Acid Ester/Amine (1.2 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), and Xantphos (4 mol%).
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (2.0 equiv).
    • Why Cesium? The "Cesium Effect" aids in solubility and stabilizes the transition state in non-polar solvents.

  • Reaction: Heat to 100°C for 16–24 hours under Argon.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Logic

If yields are suboptimal, consult the decision tree below to adjust reaction parameters.

OptimizationLogic Problem Low Yield or Poor Selectivity? CheckTLC Analyze Crude by TLC/LCMS Problem->CheckTLC BisProduct Major Product: Bis-Coupled CheckTLC->BisProduct NoReaction Major Product: Starting Material CheckTLC->NoReaction Debromination Side Product: Hydrodebromination CheckTLC->Debromination Sol1 Reduce Temp to 60°C Use 0.8 eq Boronic Acid BisProduct->Sol1 Improve Selectivity Sol2 Switch to Pd(dppf)Cl2 Increase Temp to 110°C NoReaction->Sol2 Increase Reactivity Sol3 Switch Solvent to Anhydrous Dioxane Debromination->Sol3 Remove Protic Source

Figure 2: Troubleshooting decision matrix for Palladium-catalyzed cross-coupling on pyridine scaffolds.

References

  • Design of Pyridine-Based Peptidomimetics

    • Title: Synthesis of a 2,3';6',3''-terpyridine scaffold as an alpha-helix mimetic.
    • Source: PubMed (N
    • Link:[Link]

  • Buchwald-Hartwig Amin

    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.[1][2][3][4]

    • Source: Journal of Organic Chemistry (ACS Public
    • Link:[Link]

  • Suzuki Coupling Regioselectivity

    • Title: Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[5]

    • Source: ResearchGate (Full Text Available)[6][7]

    • Link:[Link]

  • General Cross-Coupling Reviews

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Context).
    • Source: NobelPrize.org
    • Link:[Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions on the 3-Bromo-2-hydroxypyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-hydroxypyridine in Medicinal Chemistry

The 3-bromo-2-hydroxypyridine scaffold is a cornerstone in modern drug discovery and development.[1] Its unique electronic and structural features make it a versatile building block for synthesizing a diverse array of biologically active molecules.[1][2] This heterocyclic compound, identified by its CAS number 13466-43-8, is particularly valuable in the creation of complex molecular architectures such as pyrazolopyridines, which are significant in the development of therapeutics like γ-secretase modulators.[1] The strategic placement of the bromine atom and the hydroxyl group on the pyridine ring allows for selective functionalization through nucleophilic substitution, a key reaction in the medicinal chemist's toolkit.[2]

This guide provides an in-depth exploration of nucleophilic substitution reactions on the 3-bromo-2-hydroxypyridine ring system. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, practical experimental protocols, and critical troubleshooting strategies.

Understanding the Reaction Landscape: Mechanism and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is the predominant mechanism for substitution reactions on the pyridine ring.[3][4] This process is distinct from SN2 reactions, which occur at tetrahedral carbon atoms, as it takes place at a trigonal sp2-hybridized carbon within the aromatic ring.[3] The SNAr mechanism typically proceeds through an addition-elimination pathway involving a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[5][6][7][8] Attack at these positions allows for the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, a key stabilizing factor.[6][7] Conversely, attack at the meta (C3/C5) positions does not allow for this stabilization, making these positions less reactive towards nucleophilic substitution.[6]

In the case of 3-bromo-2-hydroxypyridine, the situation is nuanced by the presence of both a bromine atom at the C3 position and a hydroxyl group at the C2 position. The hydroxyl group exists in tautomeric equilibrium with its 2-pyridone form.[9][10] This tautomerism can significantly influence the reactivity of the ring. The 2-pyridone form is favored in polar solvents and the solid state, while the 2-hydroxypyridine form is more prevalent in non-polar solvents.[11] The electronic properties of both tautomers, along with the inductive effect of the bromine atom, dictate the preferred site of nucleophilic attack. While the C3 position is generally less favored for SNAr, the specific reaction conditions and the nature of the nucleophile can lead to substitution at this position.[12][13] In some cases, base-catalyzed isomerization of 3-bromopyridines to more reactive 4-bromopyridine intermediates can occur, leading to substitution at the C4 position.[14][15]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 3-Bromo-2-hydroxypyridine 3-Bromo-2-hydroxypyridine Meisenheimer Complex Meisenheimer Complex 3-Bromo-2-hydroxypyridine->Meisenheimer Complex + Nu- (Addition) Nucleophile (Nu-) Nucleophile (Nu-) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - Br- (Elimination) Bromide (Br-) Bromide (Br-) Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Reagents OK Change_Solvent Change Solvent (e.g., to higher boiling point or different polarity) Increase_Temp->Change_Solvent No Improvement Change_Base Use a Stronger or More Soluble Base Change_Solvent->Change_Base No Improvement Success Successful Reaction Change_Base->Success Improvement Side_Reactions Side Product Formation Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Optimize_Base Optimize Base Stoichiometry or Type Lower_Temp->Optimize_Base Still Issues Protecting_Groups Consider Protecting Groups for Reactive Functionalities Optimize_Base->Protecting_Groups Still Issues Protecting_Groups->Success Improvement Purification_Issue Difficulty in Purification Chromatography Optimize Chromatography Conditions (Solvent System, Gradient) Purification_Issue->Chromatography Recrystallization Attempt Recrystallization Chromatography->Recrystallization Co-elution Recrystallization->Success Pure Product

Sources

Application Note: Scale-Up Synthesis of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid , a critical scaffold in the development of BET bromodomain inhibitors and kinase modulators.

The synthesis of 2-hydroxypyridines substituted at the 4-position presents specific regiochemical challenges, particularly regarding halogenation. While classical electrophilic aromatic substitution on pyridines is sluggish, the 2-hydroxypyridine (2-pyridone) tautomer is highly activated. The core challenge in this scale-up is achieving exclusive C3-bromination while avoiding the thermodynamically competitive C5-bromination or 3,5-dibromination, and preserving the acetic acid side chain.

Selected Route: The "Hydrolytic Switch" Strategy

Direct lithiation of 3-bromo-2-hydroxypyridine derivatives is hazardous on a kilogram scale due to "halogen dance" side reactions and solubility issues. Therefore, this protocol utilizes a Late-Stage Bromination approach.

  • Precursor Assembly: Lateral lithiation of 2-chloro-4-picoline to install the acetate tail.

  • Functional Group Interconversion (FGI): Hydrolysis of the 2-chloro moiety to the 2-hydroxy (pyridone) tautomer.

  • Regioselective Bromination: Controlled bromination exploiting the ortho-directing power of the lactam oxygen.

Reaction Pathway Visualization

The following diagram outlines the critical process flow and the logic governing the regioselectivity.

G cluster_mechanism Regioselectivity Logic Start 2-Chloro-4-methylpyridine (Starting Material) Inter1 2-(2-Chloropyridin-4-yl) acetic acid Start->Inter1 Step 1: LDA, CO2 (Lateral Lithiation) Inter2 2-(2-Hydroxypyridin-4-yl) acetic acid (Pyridone Tautomer) Inter1->Inter2 Step 2: 6M HCl, Reflux (Hydrolysis) Final 2-(3-Bromo-2-hydroxypyridin-4-yl) acetic acid (Target) Inter2->Final Step 3: NBS, DMF, 0°C (Regioselective Bromination) Logic1 2-OH Tautomerizes to 2-Pyridone Logic2 Directs Electrophile to C3 (Ortho) and C5 (Para) Logic1->Logic2 Logic3 C4-Substituent blocks steric bulk at C3? Logic2->Logic3 Logic4 Result: C3 favored kinetically with controlled equivalents Logic3->Logic4

Figure 1: Synthetic workflow and mechanistic rationale for regioselective bromination.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-(2-Chloropyridin-4-yl)acetic acid

Rationale: Installing the carbon framework before introducing the sensitive bromine atom avoids lithium-halogen exchange side reactions.

Reagents:

  • 2-Chloro-4-methylpyridine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF, 1.2 equiv)

  • Dry Ice (

    
    ) (Excess)
    
  • Tetrahydrofuran (THF), Anhydrous[1]

Protocol:

  • Inertion: Charge a reactor with anhydrous THF and cool to -78°C under nitrogen atmosphere.

  • Base Addition: Add LDA solution dropwise, maintaining internal temperature below -70°C.

  • Substrate Addition: Add a solution of 2-chloro-4-methylpyridine in THF dropwise over 30 minutes. The solution will turn deep red/brown, indicating the formation of the picolyl anion.

    • Critical Parameter: Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Carboxylation: Cannulate the anion solution onto an excess of crushed dry ice (solid

    
    ) in a separate vessel. Alternatively, bubble anhydrous 
    
    
    
    gas into the reactor.
  • Quench & Workup: Allow the mixture to warm to room temperature (RT). Quench with water.[1][2][3] Acidify the aqueous layer to pH 3-4 with 2M HCl to precipitate the crude acid.

  • Isolation: Filter the solid, wash with cold water, and dry.

Stage 2: Hydrolysis to 2-(2-Hydroxypyridin-4-yl)acetic acid

Rationale: Converting the 2-chloro group to a 2-hydroxy group creates the "pyridone" system necessary to direct the subsequent bromination.

Reagents:

  • 2-(2-Chloropyridin-4-yl)acetic acid (from Stage 1)

  • Hydrochloric Acid (6M aqueous)

Protocol:

  • Suspend the Stage 1 intermediate in 6M HCl (10 vol).

  • Heat to reflux (approx. 100-110°C) for 12–18 hours.

    • Monitoring: Monitor by HPLC for the disappearance of the chloro-starting material. The product is significantly more polar.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess HCl.

  • Neutralization: Adjust pH to ~6.0 with NaOH solution. The zwitterionic product (pyridone-acid) will precipitate or can be crystallized from water/ethanol.

  • Yield Expectation: 85–90%.

Stage 3: Regioselective Bromination (The Critical Step)

Rationale: The 2-pyridone ring is electron-rich. Using N-Bromosuccinimide (NBS) allows for a slow, controlled release of bromonium ions, favoring the kinetic C3 product over the C5 product or dibromination.

Reagents:

  • 2-(2-Hydroxypyridin-4-yl)acetic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (Dimethylformamide) or Acetic Acid (Glacial)

Protocol:

  • Dissolution: Dissolve the Stage 2 intermediate in DMF (5 vol) at Room Temperature.

    • Note: Acetic acid can be used as a greener alternative, but DMF often provides better solubility for the zwitterion.

  • Controlled Addition: Cool the solution to 0°C . Add NBS portion-wise over 1 hour.

    • Why? Keeping the temperature low and adding reagent slowly prevents the local concentration of brominating agent from rising high enough to trigger the second bromination at C5.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

  • IPC (In-Process Control): Check LCMS.

    • Target Mass: M+H = ~232/234 (1:1 ratio).

    • Impurity Check: Look for M+H ~310/312 (Dibromo species). If Dibromo > 5%, stop reaction immediately.

  • Workup: Pour the reaction mixture into ice water (20 vol). The product should precipitate.[4]

  • Purification: Filter the solid. If regioisomeric purity is <98%, recrystallize from Ethanol/Water.

Quantitative Data & Process Parameters

ParameterSpecificationReason for Control
LDA Eq. (Stage 1) 1.1 – 1.2 equivExcess causes di-lithiation; insufficient leaves unreacted SM.
Hydrolysis Temp > 100°C

hydrolysis of 2-chloropyridine is kinetically slow without high heat.
Bromination Temp < 5°C (Initial)Higher temps increase C5-bromination and di-bromination ratios.
NBS Stoichiometry 1.00 – 1.05 equivStrict control required. >1.1 equiv leads to rapid di-bromination.

Troubleshooting & Impurity Profile

Common Impurities
  • 3,5-Dibromo-2-hydroxypyridine derivative:

    • Cause: Excess NBS or high temperature.

    • Remedy: Recrystallization from acetic acid usually removes the more lipophilic dibromo impurity.

  • 5-Bromo isomer:

    • Cause: Thermodynamic equilibration or steric blocking of C3.

    • Note: In 4-substituted pyridones, C3 is generally the kinetic product. If C5 increases, lower the reaction temperature.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • The C3-H signal will disappear.

    • Look for the C5-H and C6-H coupling. In the 3-bromo product, C5 and C6 are adjacent (ortho-coupling,

      
       Hz).
      
    • Diagnostic: If you have the 5-bromo isomer, C3-H and C6-H would appear as singlets (para-coupling is very small). Presence of a doublet (

      
       Hz) confirms the 3-bromo regioisomer. 
      

References

  • Pyridone Bromination Methodology

    • Organic Syntheses, Coll.[5] Vol. 3, p. 136 (1955); Vol. 26, p. 16 (1946). (Foundational method for 2-pyridone bromination).[6]

    • [7]

  • Scale-Up of Pyridine Acetic Acids

    • ChemRxiv (2021). "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902".
  • Regioselectivity in Pyridone Halogenation

    • Journal of Medicinal Chemistry. "Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers". (Discusses structural assignment of 3- vs 5-substituted pyridones).
  • General Physical Properties & Safety

    • PubChem CID 818549 (3-Bromo-2-hydroxypyridine core d

Sources

Troubleshooting & Optimization

Purification techniques for 3-bromo-2-hydroxypyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 3-bromo-2-hydroxypyridine intermediates Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Application Support Hub. This guide addresses the critical purification challenges associated with 3-bromo-2-hydroxypyridine (CAS: 13466-43-8), a pivotal intermediate in the synthesis of pyrazolopyridines and other heterocyclic pharmacophores.

As Senior Application Scientists, we understand that the purity of this intermediate is governed by two main factors: tautomeric equilibrium (2-hydroxypyridine vs. 2-pyridone) and the persistent 3,5-dibromo byproduct . The following protocols and troubleshooting modules are designed to navigate these physicochemical hurdles.

🔬 Core Troubleshooting Modules

Module 1: Isolation & Yield Optimization

User Query: "I am observing low yields and oil formation during the acid-base workup. The product is not precipitating as a solid."[1]

Root Cause Analysis: 3-Bromo-2-hydroxypyridine is amphoteric. It exists as a cation at low pH and an anion at high pH. The neutral species (predominantly the 2-pyridone tautomer) has the lowest water solubility. If the final pH is not strictly controlled near its isoelectric point (typically pH 6.0–7.0), the compound remains soluble in the aqueous mother liquor.

Corrective Protocol:

  • Temperature Control: Cool the reaction mixture to 0–5°C before neutralization. Solubility decreases significantly with temperature.

  • Precise Neutralization: Do not simply "neutralize." Use a calibrated pH meter.

    • If coming from Acidic Hydrolysis: Adjust to pH 6.5–7.0 using 6N NaOH.

    • If coming from Basic Bromination: Adjust to pH 7.0 using dilute HCl.

  • Salting Out: If precipitation is sluggish, saturate the aqueous phase with NaCl. This exploits the "salting-out" effect, forcing the organic intermediate out of the aqueous phase.

  • Anti-Solvent Triggers: If an oil forms, induce crystallization by scratching the flask walls or adding a seed crystal. An oil often indicates the presence of impurities (like the 3,5-dibromo species) depressing the melting point.

Module 2: Removing the 3,5-Dibromo Impurity

User Query: "HPLC shows a persistent impurity (~5-10%) eluting after the main peak. Recrystallization isn't removing it."

Root Cause Analysis: The impurity is likely 3,5-dibromo-2-hydroxypyridine .[2] Due to the additional bromine atom, this byproduct is more lipophilic (higher logP) and often co-crystallizes with the mono-bromo product. Standard single-solvent recrystallization is often insufficient because the structural similarity allows the impurity to incorporate into the crystal lattice.

Corrective Protocol: Fractional Recrystallization

  • Solvent System: Ethanol/Water (1:1 to 1:3 ratio).

  • Logic: The dibromo species is less soluble in water but more soluble in pure ethanol than the mono-bromo species.

  • Procedure:

    • Dissolve the crude solid in minimal boiling Ethanol.

    • Slowly add hot Water until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical Step: Wash the filter cake with cold Dichloromethane (DCM) . The more lipophilic 3,5-dibromo impurity has higher solubility in DCM and can be selectively washed away from the surface of the crystals, whereas the mono-bromo species is less soluble in cold DCM.

Module 3: Chromatographic Tailing

User Query: "My peaks are tailing severely on silica gel, making separation impossible."

Root Cause Analysis: This is a classic "pyridone problem." The amide-like lactam moiety (NH-C=O) and the phenolic hydroxyl tautomer interact strongly with the silanol groups on the silica stationary phase via hydrogen bonding.

Corrective Protocol:

  • Mobile Phase Modifier: You must acidify the mobile phase to suppress ionization and silanol interaction.

    • Recommendation: Add 0.5% to 1% Acetic Acid or Formic Acid to your eluent (e.g., DCM:MeOH:AcOH).

  • Stationary Phase: If tailing persists, switch to C18 Reverse Phase silica. The hydrophobic interaction mechanism is less sensitive to the hydrogen-bonding issues of the pyridone ring.

📊 Experimental Data & Specifications

Table 1: Physicochemical Profile & Solubility
PropertyValue / DescriptionNote
CAS Number 13466-43-8
Molecular Weight 174.00 g/mol
Melting Point 178 – 186 °CBroad range indicates impurity (usually dibromo).[1][3]
pKa ~0.7 (N-protonation), ~11 (OH-deprotonation)Amphoteric nature requires precise pH for isolation.
Solubility (Water) Slightly Soluble (< 5 mg/mL at 25°C)Increases significantly with heat or pH extremes.
Solubility (Ethanol) SolubleGood for recrystallization.
Solubility (DCM) Moderately SolubleUseful for extraction from aqueous phase.

🛠️ Step-by-Step Purification Workflow

The following workflow integrates the troubleshooting insights into a cohesive purification strategy.

PurificationWorkflow Crude Crude Reaction Mixture (Aq. Acidic or Basic) pH_Adjust pH Adjustment Target pH 6.5 - 7.0 (Temp: 0-5°C) Crude->pH_Adjust Precipitate Precipitation Observed? pH_Adjust->Precipitate Filter Filtration & Water Wash (Removes Inorganic Salts) Precipitate->Filter Yes (Solid) Extract Extraction with CHCl3 or DCM (3x Volumes) Precipitate->Extract No (Oil/Soluble) Solid Crude Solid Isolated Filter->Solid Extract->Solid Purity_Check Check Purity (HPLC/TLC) >95%? Solid->Purity_Check Recryst Recrystallization Solvent: EtOH/H2O (1:2) Purity_Check->Recryst No (Mainly Salts/Minor Impurity) Column Column Chromatography DCM:MeOH (95:5) + 1% AcOH Purity_Check->Column No (High Dibromo Content) Final Pure 3-Bromo-2-Hydroxypyridine (White/Off-white Solid) Purity_Check->Final Yes Recryst->Final Column->Final

Figure 1: Decision tree for the isolation and purification of 3-bromo-2-hydroxypyridine, prioritizing pH control and solvent selection.

🧪 Detailed Experimental Protocols

Protocol A: Acid-Base Precipitation (Primary Isolation)

Use this for initial isolation from synthesis mixtures (e.g., bromination of 2-pyridone).

  • Preparation: Place the reaction mixture (typically aqueous) in an ice bath and stir until the internal temperature reaches < 5°C .

  • Neutralization:

    • Slowly add the neutralizing agent (HCl or NaOH) dropwise.

    • Monitor pH continuously. Stop exactly at pH 7.0 .

    • Note: A milky white suspension should form.

  • Aging: Stir the suspension at 0°C for 30–60 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with ice-cold water (2 x 10 mL) to remove inorganic salts (NaBr/KBr).

  • Drying: Dry under vacuum at 45°C.

Protocol B: Purification of "Oiled Out" Material

Use this if the product fails to solidify or forms a sticky gum.

  • Extraction: Redissolve the oil/gum in Chloroform (CHCl₃) or DCM . (Use approx. 10 mL solvent per gram of theoretical yield).[4]

  • Washing: Wash the organic layer with Brine (Saturated NaCl) to remove trapped water and salts.

  • Drying: Dry the organic phase over Anhydrous MgSO₄.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Trituration: Add Diethyl Ether or Hexane to the residue and sonicate. This often induces crystallization of the amorphous oil into a filterable solid.

📚 References

  • ChemicalBook. (2025). Synthesis and Properties of 3-Bromo-2-hydroxypyridine (CAS 13466-43-8).[5] Retrieved from

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone (Analogous Halogenation Logic).Org.[4][6][7] Synth. 2015, 92, 148-160. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Bromo-2-hydroxypyridine.[8] Retrieved from

  • Heterocyclic Letters. (2021). Separation of Brominated Pyridine Derivatives and Impurity Profiling. Vol. 11, No. 3, 447-452.[9] Retrieved from

  • Google Patents. (2015). Synthetic method of 3-bromopyridine and purification intermediates (CN104130183A).[10] Retrieved from

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Coupling Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: catalyst poisoning in cross-coupling reactions involving bromopyridine substrates. The following content is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles behind the difficulties encountered when using bromopyridines in palladium-catalyzed cross-coupling reactions.

Q1: Why are bromopyridines, particularly 2-bromopyridines, such challenging substrates in cross-coupling reactions?

A: The primary challenge with bromopyridines lies in the Lewis basicity of the pyridine nitrogen atom. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes.[1] This coordination sequesters the active catalyst, effectively "poisoning" it and preventing it from participating in the catalytic cycle. The result is often a sluggish, incomplete, or completely failed reaction.[1][2] This issue is particularly pronounced with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction center, facilitating intramolecular chelation to the palladium.

Q2: What are the common visual and analytical signs of catalyst poisoning in my reaction?

A: Several signs can indicate catalyst poisoning:

  • Stalled Reaction: The most obvious sign is a reaction that starts but fails to proceed to completion, even after extended reaction times or heating. You will observe the persistence of starting materials when monitoring by TLC, LC-MS, or GC-MS.

  • Formation of Palladium Black: The appearance of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[3] This occurs when the ligand dissociates from the palladium, and the unstable, ligandless metal aggregates and precipitates out of the solution.

  • No Reaction: In severe cases of poisoning, the reaction may not initiate at all.

  • Inconsistent Results: High variability in yield between seemingly identical reaction setups can sometimes be attributed to trace impurities or slight variations in conditions that exacerbate catalyst poisoning.

Q3: How does the choice of palladium precursor—Pd(0) vs. Pd(II)—affect reactions with bromopyridines?

A: The choice of precursor can be critical.

  • Pd(II) precursors , such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, require an in situ reduction to the active Pd(0) state for the catalytic cycle to begin.[4] This reduction step can sometimes be inefficient and can be hindered by coordinating substrates like pyridines.

  • Pd(0) precursors , like Pd₂(dba)₃ or Pd(PPh₃)₄, introduce the catalyst in its active oxidation state.[5] This can be advantageous as it bypasses the potentially problematic reduction step, often leading to more reliable reaction initiation. However, Pd(0) sources can be more sensitive to air, requiring rigorous degassing of solvents and inert atmosphere techniques.[5]

Part 2: Troubleshooting Guides & Protocols

This section provides actionable strategies and step-by-step protocols to overcome catalyst poisoning.

Troubleshooting Workflow for Failed Bromopyridine Coupling

Below is a logical workflow to diagnose and solve common issues in these reactions.

G cluster_0 Problem Identification cluster_1 Solution Pathways Start Reaction Failed or Stalled (Low Yield, Incomplete Conversion) Check_Ligand Is the ligand appropriate for a heteroaromatic substrate? Start->Check_Ligand Check_Base Is the base strength and type optimal? Start->Check_Base Check_Catalyst Is the Pd source and loading correct? Start->Check_Catalyst Check_Conditions Are reaction conditions (solvent, temp, degassing) optimized? Start->Check_Conditions Sol_Ligand Switch to a Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands: XPhos, SPhos) Check_Ligand->Sol_Ligand No/Suboptimal Sol_Base Use a Weaker, Non-Coordinating Base (e.g., K3PO4, Cs2CO3) or a Strong, Hindered Base (e.g., LHMDS) Check_Base->Sol_Base No/Suboptimal Sol_Catalyst Use a Pd(0) Precursor (e.g., Pd2(dba)3) or Increase Catalyst Loading Check_Catalyst->Sol_Catalyst No/Suboptimal Sol_Conditions Ensure Rigorous Degassing. Screen Solvents (e.g., Dioxane, Toluene, DMF) Check_Conditions->Sol_Conditions No/Suboptimal End Successful Coupling Sol_Ligand->End Implement & Re-run Sol_Base->End Implement & Re-run Sol_Catalyst->End Implement & Re-run Sol_Conditions->End Implement & Re-run

Caption: A troubleshooting workflow for bromopyridine coupling reactions.

Q4: My Suzuki-Miyaura reaction with 2-bromopyridine is not working. What is the first thing I should change?

A: The most impactful change is typically the phosphine ligand . Standard ligands like PPh₃ are often ineffective because they do not provide enough steric bulk to prevent the pyridine nitrogen from coordinating to the palladium center.

Core Insight: Bulky, electron-rich phosphine ligands are essential for successful coupling with bromopyridines.[6][7] The steric hindrance of these ligands creates a "pocket" around the palladium atom that physically blocks the pyridine nitrogen from binding, while their electron-donating nature promotes the rate-limiting oxidative addition step.[7][8]

Recommended Action: Switch to a modern biaryl phosphine ligand, often referred to as a "Buchwald ligand." These ligands have been specifically designed to overcome the challenges of coupling with heteroaromatic halides.

Ligand NameKey FeaturesTypical Application
XPhos Highly bulky and electron-rich. Very general and effective for a wide range of substrates.[9]Excellent first choice for difficult couplings, including 2-bromopyridines.
SPhos Similar to XPhos, often provides complementary reactivity.A good alternative to screen if XPhos gives suboptimal results.
cataCXium® A A di-adamantylalkylphosphine ligand, known for high activity at low catalyst loadings.Useful for amination and Suzuki couplings of aryl chlorides and bromides.
tBuXPhos Even more sterically hindered than XPhos.Can be effective for particularly challenging or sterically hindered substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol provides a robust starting point for overcoming catalyst poisoning.

Reagents & Equipment:

  • 2-Bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5-5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial, stir bar, inert gas (Argon or Nitrogen) line

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the 2-bromopyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add the degassed solvent via syringe or cannula under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q5: I'm performing a Buchwald-Hartwig amination on a bromopyridine, and my yields are low. What factors should I consider beyond the ligand?

A: For Buchwald-Hartwig aminations, the choice of base is as critical as the ligand.[10][11] The base not only facilitates the deprotonation of the amine but also influences the catalyst's stability and activity.

Core Insight: The interaction between the base, the palladium catalyst, and the substrate is complex. A strongly coordinating base can compete with the amine for a coordination site on the palladium, inhibiting the reaction. Conversely, a base that is too weak may not be sufficient to promote catalyst turnover.[11]

Recommended Actions:

  • Base Selection: Strong, non-coordinating bases are often preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice, but if it fails, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[9][11]

  • Solvent Choice: The polarity of the solvent can influence the solubility of the base and the stability of the catalytic intermediates. Toluene, dioxane, and THF are common choices.

  • Ligand:Palladium Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, to maintain a saturated coordination sphere around the palladium and prevent decomposition.[5]

The Mechanism of Catalyst Poisoning by Pyridine

The diagram below illustrates how the lone pair on the pyridine nitrogen can deactivate the palladium catalyst.

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-Br Poisoned Pd(0)L(Pyridine) (Inactive Complex) Pd0->Poisoned Deactivation PdII R-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetal- ation PdII->Transmetal + R'-M PdII_R_R R-Pd(II)-R'(L2) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim Product (R-R') RedElim->Pd0 Pyridine Bromopyridine Pyridine->Poisoned Coordination

Caption: The pyridine nitrogen reversibly coordinates to the active Pd(0) catalyst, forming an inactive complex and inhibiting the catalytic cycle.

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Popp, B. V., & Stahl, S. S. (2009). Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2: Influence of Labile Monodentate Ligands and Identification of a Biomimetic Mechanism for O2 Activation. Chemistry – A European Journal, 15(13), 2915-2922. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Casado, M. A., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(13), 4342–4353. [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 14(1), 19-25. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 7(12), 1009-1015. [Link]

  • Wikipedia. (n.d.).
  • Cfm Oskar Tropitzsch GmbH. (2025). Phosphine ligands for more efficient chemical processes.
  • Sigma-Aldrich. (n.d.). Phosphine Ligands.
  • Benchchem. (n.d.).
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chen, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(30), 8563-8570. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. [Link]

  • Zsoldos-Makra, N., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1032-1039. [Link]

  • Gessner Group. (n.d.).
  • Hartwig, J. F., & Viciu, M. S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(10), 1859-1862. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4544-4547. [Link]

  • Li, X. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research, 57(1), 2-15. [Link]

  • Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Sustainable Chemistry & Engineering, 10(29), 9355-9359. [Link]

  • Doyle, A. G., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5284–5287. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. r/chemistry.
  • Carey, D. L., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3485. [Link]

  • ResearchGate. (n.d.).
  • Gramage-Doria, R., & Abuhafez, N. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 356-368. [Link]

  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. [Link]

  • Chen, D. Y. K., et al. (2018). Impact of C-H Cross-Coupling Reactions in the One-Step Retrosynthesis of Drug Molecules.
  • Garg, N. K., & Watson, D. A. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1537-1541. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Beilstein Journals. (2019).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1056. [Link]

  • ChemRxiv. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • ResearchGate. (n.d.).

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Technical Support Center: Regioselective Alkylation of 2-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective alkylation of 2-hydroxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with N-alkylation versus O-alkylation of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Understanding the Core Challenge: The Ambident Nucleophilicity of 2-Hydroxypyridine

2-Hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form. Deprotonation with a base generates a pyridin-2-olate anion, which is an ambident nucleophile, meaning it possesses two nucleophilic centers: the nitrogen and the oxygen atoms. The selective alkylation of either the nitrogen or the oxygen is a common hurdle in synthetic chemistry, as the reaction conditions can significantly influence the regiochemical outcome.[1][2][3] This guide will provide you with the knowledge and practical steps to control this selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a mixture of N- and O-alkylated products. What are the key factors that control the regioselectivity?

The N- versus O-alkylation of 2-hydroxypyridine derivatives is governed by a combination of factors, primarily revolving around the principles of Hard and Soft Acids and Bases (HSAB) theory.[4][5][6][7] The key parameters to consider and optimize are:

  • The Nature of the Alkylating Agent (Electrophile): This is often the most critical factor.

    • Hard Electrophiles (e.g., dimethyl sulfate, methyl triflate, trialkyloxonium salts) preferentially react with the "harder" oxygen atom, leading to O-alkylation .[4][8]

    • Soft Electrophiles (e.g., alkyl iodides, benzyl halides, allyl halides) favor reaction with the "softer" nitrogen atom, resulting in N-alkylation .[4][8]

  • The Choice of Base: The base can influence the nature of the pyridin-2-olate anion and its counterion.

    • Strong, non-coordinating bases in polar aprotic solvents can generate a "free" anion, where the nitrogen is often the more nucleophilic site.

    • The choice of base can also influence the formation of tight ion pairs, which can affect the accessibility of the N and O nucleophilic centers.[9]

  • The Solvent System: The polarity and coordinating ability of the solvent play a crucial role.

    • Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for N-alkylation as they can solvate the cation, leaving the anion more reactive.[7]

    • Nonpolar solvents may favor O-alkylation under certain conditions.

    • Aqueous micellar systems using surfactants like Tween 20 have been shown to promote N-alkylation.[9][10]

  • Reaction Temperature: Temperature can influence the reaction kinetics and selectivity. While not always the primary determining factor, optimization may be necessary.

  • Substituents on the Pyridine Ring: Electron-donating or withdrawing groups on the 2-hydroxypyridine ring can alter the electron density at the nitrogen and oxygen atoms, thereby influencing the N/O selectivity.[9][10]

Q2: How can I selectively achieve N-alkylation?

To favor the formation of N-alkylated 2-pyridones, you should aim for conditions that promote reaction at the softer nitrogen atom.

Troubleshooting & Strategy:

  • Employ a "Soft" Alkylating Agent: The most reliable strategy is to use an alkylating agent with a soft leaving group, such as an alkyl iodide or bromide.[8] Benzyl and allyl halides are also effective for selective N-alkylation.[11]

  • Catalyst- and Base-Free Conditions: A noteworthy method involves reacting 2-hydroxypyridines with organohalides under catalyst- and base-free conditions, which has shown to provide greater than 99% N-selectivity.[12][13] This method is proposed to proceed through an initial O-alkylation followed by an HX-facilitated conversion to the more thermodynamically stable N-alkylated product.

  • Micellar Catalysis in Water: A green and efficient method for selective N-alkylation involves the use of a micellar system, such as 2% w/w Tween 20 in water, with a base like K₂CO₃.[9][10] This approach has demonstrated high regioselectivity for a range of alkyl halides.

  • Solid-Phase Synthesis: An alternative approach involves linking a 2-halopyridine to a solid support (e.g., Wang resin) to form a 2-alkoxypyridine. Subsequent reaction with an alkyl halide leads to tandem N-alkylation and cleavage from the resin, yielding the N-alkylated pyridone with no detectable O-alkylation.[14]

Workflow for Decision Making in Alkylation of 2-Hydroxypyridine

G start Start: Alkylation of 2-Hydroxypyridine Derivative desired_product Desired Product? start->desired_product n_alkylation N-Alkylated 2-Pyridone desired_product->n_alkylation N-Alkylation o_alkylation O-Alkylated 2-Hydroxypyridine desired_product->o_alkylation O-Alkylation n_conditions Conditions for N-Alkylation n_alkylation->n_conditions o_conditions Conditions for O-Alkylation o_alkylation->o_conditions soft_electrophile Use 'Soft' Electrophile (e.g., R-I, R-Br, Bn-X, Allyl-X) n_conditions->soft_electrophile n_solvent_base Solvent & Base (e.g., DMF, K2CO3 or Catalyst/Base-Free) n_conditions->n_solvent_base n_alt_methods Alternative Methods (e.g., Micellar Catalysis, Solid-Phase Synthesis) n_conditions->n_alt_methods hard_electrophile Use 'Hard' Electrophile (e.g., R2SO4, R-OTf, R3O+BF4-) o_conditions->hard_electrophile o_solvent_base Solvent & Base (e.g., Non-polar solvent) o_conditions->o_solvent_base o_alt_methods Alternative Methods (e.g., Mitsunobu Reaction, TfOH-catalyzed carbenoid insertion) o_conditions->o_alt_methods G start 2-Hydroxypyridine + Base anion Pyridin-2-olate Anion (Ambident Nucleophile) start->anion soft_path Soft Electrophile (R-Xsoft) anion->soft_path hard_path Hard Electrophile (R-Xhard) anion->hard_path n_product N-Alkylated Product (Softer Nitrogen Attacks) soft_path->n_product Favored o_product O-Alkylated Product (Harder Oxygen Attacks) hard_path->o_product Favored

Sources

Minimizing side reactions during amide bond formation with pyridine acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in Pyridine Carboxylic Acid Amide Couplings Ticket Priority: High (Racemization & Yield Loss Risks)

Executive Summary: The "Dual Personality" Problem

Coupling pyridine carboxylic acids is deceptively difficult because these molecules possess a "dual personality." They are simultaneously electrophiles (at the carbonyl carbon) and nucleophiles (at the pyridine nitrogen).

If you are experiencing low yields, racemization, or insoluble precipitates, you are likely encountering one of three specific failure modes:

  • Racemization via Oxazolone: The electron-deficient pyridine ring increases the acidity of the

    
    -proton, leading to rapid stereocenter loss (especially in picolinic acid derivatives).
    
  • N-Acyl Pyridinium "Self-Sabotage": The pyridine nitrogen attacks the activated ester of a neighboring molecule, forming unreactive dimers or oligomers.

  • Metal Chelation: Picolinic acids strip metals from previous catalytic steps, poisoning coupling reagents.

Troubleshooting Modules

Module A: Racemization Control (The Picolinic Trap)

Symptom: Loss of enantiomeric excess (ee%) when coupling chiral 2-pyridine carboxylic acids (picolinic acids).

Root Cause: The pyridine ring is electron-withdrawing.[1] In 2-pyridine carboxylic acids, this inductive effect significantly lowers the pKa of the


-proton. Upon activation (forming the active ester), the carbonyl oxygen acts as an internal nucleophile, cyclizing to form an oxazolone (azlactone)  intermediate. The 

-proton of the oxazolone is highly acidic and readily abstracted by the base, destroying chirality.

Technical Solution:

  • Reagent Choice: Switch from carbodiimides (EDC/DCC) or uroniums (HATU) to T3P (Propylphosphonic anhydride) . T3P activates the acid via a mixed anhydride that is sterically protected and less prone to oxazolone formation [1].

  • Base Management: If using HATU, use Collidine (2,4,6-trimethylpyridine) instead of DIPEA or TEA. Collidine is non-nucleophilic and too bulky to effectively abstract the

    
    -proton of the oxazolone intermediate.
    
  • Additive Switch: Replace HOBt with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen at the 7-position of HOAt creates a "neighboring group effect" that accelerates the coupling rate, outcompeting the racemization pathway [2].

Mechanism Visualization:

RacemizationPathway cluster_0 The Danger Zone Oxazolone Oxazolone Intermediate Enol Enolized Oxazolone Oxazolone->Enol Base (Deprotonation) Racemic Racemic Product Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face) Acid Pyridine Acid ActiveEster Activated Ester Acid->ActiveEster Activation ActiveEster->Oxazolone Cyclization (Slow Amine) Amide Chiral Amide (Target) ActiveEster->Amide Fast Amine Attack (T3P/HOAt path)

Figure 1: The competition between direct coupling (Green) and the oxazolone racemization pathway (Red).

Module B: Preventing N-Acyl Pyridinium Formation

Symptom: Low conversion despite full consumption of the starting acid; formation of insoluble salts.

Root Cause: If you generate a highly reactive intermediate (like an acid chloride) or use insufficient steric protection, the pyridine nitrogen of one acid molecule attacks the activated carbonyl of another. This forms an N-acyl pyridinium dimer , which is often stable and precipitates out, removing your starting material from the reaction cycle.

Technical Solution:

  • Avoid Acid Chlorides: Never convert pyridine acids to acid chlorides. They self-polymerize rapidly.

  • In-Situ Activation: Always activate the acid in the presence of the amine.

  • Solvent Selection: Avoid highly polar solvents like DMSO if possible, as they stabilize the charged zwitterionic dimer. Use EtOAc or Me-THF (T3P is 50% in EtOAc).

Comparative Data: Reagent Selection

The following data summarizes the performance of coupling reagents specifically for electron-deficient heteroaromatic acids (e.g., Picolinic/Nicotinic acid) [1][3].

ReagentActivation MechanismRacemization RiskYield (Pyridine Acids)Recommendation
T3P Propylphosphonic AnhydrideVery Low High (>90%)Gold Standard for Picolinic acids.
HATU Uronium / HOAtModerateHighGood for Nicotinic/Isonicotinic (3/4-position).
EDC/HOBt CarbodiimideHighModerateAvoid for chiral 2-substituted pyridines.
SOCl₂ Acid ChlorideN/ALow (Dimerizes)DO NOT USE . Causes self-reaction.

Validated Experimental Protocols

Protocol A: The "Gold Standard" T3P Method (Low Racemization)

Best for: Chiral picolinic acids or scale-up.

Reagents:

  • Pyridine Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc, 1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration 0.1 – 0.2 M)

Workflow:

  • Dissolution: Charge the acid, amine, and solvent into the reactor. Stir to form a slurry/solution.

  • Base Addition: Add the base (Pyridine is preferred for T3P synergy) at 0°C.

  • Activation: Add T3P solution dropwise over 10 minutes at 0°C.

    • Why? Slow addition prevents a high local concentration of activated acid, minimizing self-coupling.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by HPLC (usually complete in 1-4 hours).

  • Workup: Add water. The T3P by-products are water-soluble.[1] Separate phases. Wash organic layer with 0.5M HCl (to remove pyridine) and NaHCO₃.

Protocol B: The HATU/Collidine Method (Difficult Substrates)

Best for: Unreactive amines where T3P fails.

Reagents:

  • Pyridine Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Base: 2,4,6-Collidine (3.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Solvent: DMF or DMAc

Workflow:

  • Pre-mix: Dissolve Acid and Amine in DMF.

  • Base: Add Collidine. Cool to 0°C.

  • Coupling: Add HATU in one portion.

    • Critical Step: Do not "pre-activate" the acid with HATU in the absence of the amine. This invites N-acyl pyridinium dimerization. The amine must be present to intercept the active ester immediately.

Decision Logic

Use this logic flow to select the correct workflow for your specific substrate.

DecisionTree Start Start: Pyridine Acid Coupling Position Where is the COOH? Start->Position Pos2 Position 2 (Picolinic) Position->Pos2 High Racemization Risk Pos34 Position 3 or 4 (Nicotinic/Isonicotinic) Position->Pos34 Lower Risk Chiral Is the Acid Chiral? Pos2->Chiral HATU USE PROTOCOL B (HATU + Collidine) Pos34->HATU Standard T3P USE PROTOCOL A (T3P + Pyridine/EtOAc) Chiral->T3P Yes (Critical) Chiral->T3P No (Better Yield)

Figure 2: Reagent selection logic based on pyridine substitution pattern.

Frequently Asked Questions (FAQ)

Q: Can I use acid chlorides (using oxalyl chloride) to save money? A: No. Pyridine acid chlorides are notoriously unstable. They form hydrochloride salts that are hygroscopic and self-reactive (forming dimers). If you must use an acid chloride approach, generate it in situ with Ghosez’s reagent, but T3P is generally cheaper at scale when factoring in yield loss.

Q: My reaction turned black and tarry. What happened? A: This is likely pyridine N-oxide formation or decomposition if you used strong activation without temperature control. Alternatively, if you used a carbodiimide (EDC) without enough additive (HOBt/HOAt), the N-acyl urea rearrangement can lead to messy byproducts.

Q: Why do you recommend Collidine over DIPEA? A: Collidine is a "hindered base." It is basic enough to neutralize the acid generated during coupling but sterically hindered enough that it cannot easily abstract the acidic


-proton of the activated ester, thereby preventing racemization.

Q: I am using Picolinic Acid and the reaction stalls at 50%. A: Picolinic acid can chelate metals (Fe, Cu, Pd) present in your solvent or reactor walls, deactivating the catalyst or reagents. Ensure your starting material is metal-free (consider a scavenger resin treatment) and use high-grade solvents.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid . Unlike simple organic standards, this molecule presents unique challenges due to lactam-lactim tautomerism and regio-isomeric ambiguity .

This document compares the spectral performance of the compound in DMSO-d6 (the gold standard for structural elucidation) versus Methanol-d4 (MeOD), and provides a self-validating logic flow to distinguish this specific isomer from its structural analogs.

Part 1: Structural Dynamics & Tautomerism

To accurately interpret the NMR data, one must first understand that the "2-hydroxypyridine" nomenclature is formally correct but spectroscopically misleading. In solution (especially polar solvents), the equilibrium heavily favors the 2-pyridone (lactam) tautomer.

The Tautomeric Equilibrium

The proton on the oxygen (C2-OH) transfers to the nitrogen, breaking the aromaticity of the pyridine ring to form a cyclic amide. This results in significant shielding/deshielding effects distinct from a standard pyridine ring.

Tautomerism cluster_0 Lactim Form (Minor) cluster_1 Lactam Form (Major) Lactim 2-Hydroxypyridine (Aromatic Pyridine Ring) OH @ C2 Lactam 2-Pyridone (Cyclic Amide) NH @ N1, C=O @ C2 Lactim->Lactam Polar Solvent (DMSO/MeOH) Lactam->Lactim Non-polar (Gas Phase)

Figure 1: Tautomeric equilibrium shifting toward the 2-pyridone form in NMR solvents.

Part 2: Experimental Protocol

Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates which protons are visible.

FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD)
Solubility HighModerate to High
Exchangeable Protons Visible. NH and COOH appear as broad singlets (10–14 ppm).Invisible. Rapid H/D exchange eliminates NH and COOH signals.
Water Peak ~3.33 ppm (Can interfere with CH2 signal)~4.87 ppm (Usually clear of signals)
Viscosity High (Requires careful shimming)Low (Sharper lines easier to achieve)
Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why: Lower grades of DMSO contain high water content, which broadens the exchangeable protons, making the NH/COOH indistinguishable.

  • Mixing: Sonicate for 30 seconds. Do not heat above 40°C to avoid enhancing H/D exchange with residual water.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds (COOH protons relax slowly).
    • Scans: 16–32 scans are sufficient.

Part 3: Comparative Spectral Analysis

The following data assumes the 2-pyridone tautomer, which is the dominant species in DMSO.

Assignment Table (DMSO-d6 vs. MeOD)
Proton AssignmentTypeMultiplicityShift (ppm) in DMSO-d6 Shift (ppm) in MeOD Coupling (

)
COOH ExchangeableBroad Singlet12.0 – 13.5 Not Observed-
NH (Ring) ExchangeableBroad Singlet11.5 – 12.5 Not Observed-
H-6 AromaticDoublet (d)7.30 – 7.60 7.40 – 7.70

Hz
H-5 AromaticDoublet (d)6.10 – 6.40 6.20 – 6.50

Hz
CH₂ (Acetic) AliphaticSinglet (s)3.50 – 3.70 3.60 – 3.80-
Detailed Interpretation
The Aromatic Region (H5 and H6)

This is the "fingerprint" of the regio-isomer.

  • H6 (The Downfield Doublet): Located adjacent to the Nitrogen. In the pyridone form, the nitrogen is protonated (NH), which exerts a deshielding inductive effect, placing this proton typically between 7.3–7.6 ppm.

  • H5 (The Upfield Doublet): Located between the C4-alkyl group and the C6 proton. It is significantly shielded compared to a standard pyridine due to the electron-rich nature of the enone-like system in the pyridone ring. Expect this signal relatively upfield (6.1–6.4 ppm).

  • Coupling (

    
    ):  The protons are neighbors (ortho). The coupling constant is the critical validator.
    
    • Expected: 6.0 – 7.5 Hz (Typical for ortho in pyridones).

    • Alternative Isomer Check: If the Br was at position 5 (2-hydroxy-5-bromo...), H3 and H6 would be para to each other. The coupling would be

      
       Hz (singlets). Therefore, the presence of a ~7 Hz doublet pair confirms the 3-bromo substitution pattern. 
      
The Aliphatic Region (CH₂)
  • Appears as a sharp singlet.

  • Caution: In DMSO-d6, the residual water peak appears at ~3.33 ppm. The acetic acid CH2 peak (~3.6 ppm) can sometimes merge with the water tail if the sample is "wet."

  • Solution: If overlap occurs, add 10

    
    L of D2O (shifts water signal) or switch to MeOD.
    
The Exchangeable Region (NH / COOH)
  • In DMSO, you will likely see two distinct broad humps above 10 ppm.

  • The NH is often sharper than the COOH .

  • Note: If the molecule forms an internal hydrogen bond between the C3-Br and the C2-OH (in lactim form) or C2=O...NH, these shifts can move significantly. However, the presence of two downfield signals confirms the integrity of the carboxylic acid and the pyridone ring nitrogen.

Part 4: Validation Workflow

Use this logic tree to confirm the identity of your synthesized product against potential impurities or isomers.

Validation Start Acquire 1H NMR (DMSO-d6) CheckRegion Check Aromatic Region (6.0 - 8.0 ppm) Start->CheckRegion Patterns Observe Pattern CheckRegion->Patterns TwoDoublets Two Doublets (J = 6-8 Hz) Patterns->TwoDoublets Ortho Coupling TwoSinglets Two Singlets (or small J < 2Hz) Patterns->TwoSinglets Para Coupling Confirm1 CONFIRMED: 3-Bromo Isomer (H5/H6 are neighbors) TwoDoublets->Confirm1 Reject1 REJECT: Likely 5-Bromo Isomer (H3/H6 are para) TwoSinglets->Reject1 CheckExch Check > 10 ppm Confirm1->CheckExch Signals Signal Count CheckExch->Signals TwoBroad 2 Broad Singlets (NH + COOH) Signals->TwoBroad OneBroad 1 Broad Singlet (COOH only) Signals->OneBroad Pass PASS: Full Structure Intact TwoBroad->Pass Review REVIEW: Possible O-Alkylation or Wet Solvent OneBroad->Review

Figure 2: Decision tree for structural verification of the target compound.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants and chemical shift principles).

  • Reich, H. J. (n.d.).[2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative database for Pyridine and Pyridone chemical shifts).

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Investigation. Advances in Heterocyclic Chemistry, 1, 311-338. (Foundational text on 2-hydroxypyridine/2-pyridone tautomerism).

Sources

Elemental Analysis Benchmarks: 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes the elemental analysis (EA) benchmarks for 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid (CAS: 1227592-44-0).[1] It objectively compares the utility of EA against alternative analytical techniques (HPLC, NMR) and defines performance standards for detecting common synthetic impurities.

Executive Summary

This compound is a critical heterocyclic building block used in the synthesis of kinase inhibitors and PROTAC linkers.[1] Its dual functionality (carboxylic acid tail and brominated hydroxypyridine core) makes it susceptible to specific impurities—namely regioisomers and poly-brominated byproducts—that challenge standard purification protocols.[1]

While High-Performance Liquid Chromatography (HPLC) is the industry standard for purity (%), Elemental Analysis (CHN/combustion analysis) remains the benchmark for establishing bulk composition, particularly for confirming salt forms, hydrates, and gross synthetic errors (e.g., dibromination).[1]

Part 1: The Benchmark (Theoretical vs. Acceptance Limits)

The primary benchmark for this compound is its theoretical elemental composition. In drug development, the "Gold Standard" for publication and release testing is a deviation of ≤ 0.4% from the calculated values.

Molecular Formula:


Molecular Weight:  232.03  g/mol [1]
Table 1: Elemental Composition Benchmarks
ElementTheoretical Mass %Acceptance Range (±0.4%)Detection Role
Carbon (C) 36.23% 35.83% – 36.63%Primary indicator of scaffold integrity.[1][2]
Hydrogen (H) 2.61% 2.21% – 3.01%Sensitive to solvation (water/solvent entrapment).[1]
Nitrogen (N) 6.04% 5.64% – 6.44%Confirms pyridine ring stoichiometry.[1]
Bromine (Br) 34.44% 34.04% – 34.84%Critical: Detects mono- vs. di-bromination errors.[1]

Expert Insight: The high mass percentage of Bromine (34.44%) means that even small molar impurities of non-brominated precursors (e.g., 2-hydroxypyridine-4-acetic acid) will cause a massive deviation in the Br% and C% values, making EA a highly sensitive "pass/fail" gate for halogenation steps.[1]

Part 2: Comparative Performance (EA vs. Alternatives)

This section compares the performance of Elemental Analysis against alternative characterization methods for three critical quality attributes (CQAs).

Scenario A: Distinguishing Regioisomers (3-Bromo vs. 5-Bromo)
  • The Challenge: Electrophilic bromination of 2-hydroxypyridines often yields a mixture of 3-bromo (desired) and 5-bromo (undesired) isomers.[1]

  • EA Performance: FAIL. Both isomers have the identical formula (

    
    ).[1] EA cannot distinguish them.
    
  • Alternative (Benchmark): 1H NMR. The coupling constants of the remaining aromatic protons provide definitive structural assignment.

Scenario B: Detecting Over-Bromination (3,5-Dibromo Impurity)
  • The Challenge: Excess brominating agent can lead to the 3,5-dibromo byproduct (

    
    ).[1]
    
  • EA Performance: SUPERIOR. The theoretical Br% for the dibromo impurity jumps to ~51% . A sample contaminated with just 5% of this impurity will show a Br% deviation of >0.8%, triggering an immediate failure.

  • Alternative (HPLC): Requires a specific method development to separate the highly lipophilic dibromo species from the product.[1] EA detects it "blindly" without method optimization.

Scenario C: Solvation & Hygroscopicity
  • The Challenge: Hydroxypyridines often exist as pyridone tautomers, which are prone to forming hydrates.

  • EA Performance: CRITICAL. If the sample is a hemihydrate (

    
    ), the Carbon % drops to ~34.8%.[1] EA is the only method that simultaneously quantifies the solvent (via C/H ratio shift) and the bulk purity.
    
  • Alternative (TGA/KF): Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration measures water but does not confirm if the remaining mass is the correct organic structure.[1]

Part 3: Experimental Protocol (Self-Validating)

To achieve the ±0.4% benchmark for This compound , the following protocol must be strictly followed. This protocol accounts for the refractory nature of brominated heterocycles.

Step 1: Sample Preparation (Drying)

  • Rationale: The carboxylic acid and hydroxypyridine motifs are hygroscopic.

  • Protocol: Dry 10 mg of sample at 60°C under high vacuum (<1 mbar) for 4 hours over

    
    .
    
  • Validation: Run a TGA scan; weight loss < 0.5% below 100°C confirms dryness.

Step 2: Combustion Optimization

  • Rationale: Halogens (Br) can form stable halides or volatile gases that escape detection or poison the catalyst.[1]

  • Protocol: Add 5–10 mg of Vanadium Pentoxide (

    
    )  to the tin capsule as a combustion aid. This ensures complete oxidation of the pyridine ring and prevents the formation of volatile bromine gas (
    
    
    
    ) by trapping it or ensuring conversion to detectable forms depending on the analyzer configuration.
  • Note: Ensure the analyzer is calibrated with a halogenated standard (e.g., p-bromobenzoic acid) rather than simple acetanilide.[1]

Step 3: Data Interpretation

  • Calculation: If experimental C% is low (-0.8%) and H% is high (+0.2%), calculate the theoretical values for a monohydrate . If the data fits the hydrate model within ±0.3%, the synthesis was successful but the isolation yielded a hydrate.

Part 4: Visualization of Workflows
Figure 1: Synthesis Impurity & Detection Pathways

This diagram maps the bromination step and identifies which analytical method captures which failure mode.

G Substrate 2-Hydroxypyridine- 4-acetic acid Reaction Bromination (NBS or Br2) Substrate->Reaction Product Target: 3-Bromo (C7H6BrNO3) Reaction->Product Major Path Impurity_Regio Impurity: 5-Bromo (Isomer) Reaction->Impurity_Regio Minor Path Impurity_Di Impurity: 3,5-Dibromo (Over-reaction) Reaction->Impurity_Di Excess Br2 EA_Pass EA Result: PASS (Target) Product->EA_Pass Correct Composition EA_Ambiguous EA Result: Ambiguous (Passes) Impurity_Regio->EA_Ambiguous Same Formula EA_Fail EA Result: FAIL (>0.8% dev) Impurity_Di->EA_Fail High Br% NMR_Check Required: 1H NMR EA_Ambiguous->NMR_Check Distinguish Isomer

Caption: Analytical logic flow for distinguishing the target molecule from common bromination impurities.

Figure 2: Analytical Decision Matrix

A logic gate for researchers to select the correct benchmark tool.

DecisionTree Start Sample: this compound Q1 Q1: Is the goal Bulk Purity or Structural ID? Start->Q1 Branch_ID Structural ID Q1->Branch_ID Branch_Purity Bulk Purity Q1->Branch_Purity Q2 Q2: Check Regiochemistry (3-Br vs 5-Br) Branch_ID->Q2 Q3 Q3: Check Salt/Solvate Stoichiometry Branch_Purity->Q3 Method_NMR Use 1H NMR (Coupling Constants) Q2->Method_NMR Method_EA Use Elemental Analysis (C/H/N Ratio) Q3->Method_EA Salt/Hydrate Method_HPLC Use HPLC (Organic Impurities) Q3->Method_HPLC Trace Organics

Caption: Decision matrix for selecting the appropriate analytical benchmark based on specific characterization needs.

References
  • National Institutes of Health (NIH). (2022).[1] Three-Component Synthesis of Pyridylacetic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • Chemistry World. (2022).[1] Deviation study suggests numerous elemental analyses are too good to be true. Retrieved from [Link][1]

  • Heterocyclic Letters. (2021). Regioselective Synthesis of Halo-pyridines and Impurity Profiling. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid. As a brominated, heterocyclic organic acid, this compound requires careful handling to mitigate risks to personnel and the environment. The procedures outlined below are synthesized from established best practices for managing halogenated organic chemical waste in a laboratory setting.

The fundamental principle guiding the disposal of this compound is waste segregation and containment . Due to its chemical structure—a brominated pyridine ring coupled with a carboxylic acid group—it is classified as a halogenated organic acid waste. It must never be disposed of down the sink or in regular trash.[1][2] Improper disposal can lead to environmental contamination and regulatory non-compliance.[3]

Core Principles of Disposal
  • Segregation is Paramount : Halogenated organic compounds must be collected separately from non-halogenated organic wastes.[4][5] This is crucial because mixed waste streams can complicate the final disposal process, which is typically high-temperature incineration at a specialized facility.[6]

  • Chemical Compatibility : Avoid mixing this acidic compound with incompatible materials. Pyridine and its derivatives can react with strong oxidizing agents, strong acids, and strong bases.[2][5] Mixing incompatible wastes can lead to dangerous reactions.[1][7]

  • Proper Labeling and Containment : All waste containers must be clearly and accurately labeled to ensure safe handling and disposal by your institution's Environmental Health & Safety (EH&S) office.[1][8] Containers must be kept closed except when adding waste.[4][8]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure (solid) this compound, solutions containing the compound, and contaminated labware.

Part 1: Preparing for Waste Collection
  • Select an Appropriate Waste Container :

    • For solid waste, use the original manufacturer's container if it is in good condition and can be securely sealed.[4]

    • For liquid waste (e.g., solutions in organic solvents), use a designated "Halogenated Organic Liquid Waste" container. This should be a bottle made of a chemically compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap.[4][9]

    • Ensure the container is clean and dry before adding any waste.

  • Label the Waste Container :

    • Before adding any waste, affix a "Hazardous Waste" label, available from your institution's EH&S department.[4][8]

    • On the label, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • If it is a mixed waste stream, list all components and their approximate percentages.

Part 2: Waste Segregation and Collection

The following diagram illustrates the decision-making process for segregating different forms of waste generated from working with this compound.

G cluster_0 start Waste Generated from This compound decision_solid Is the waste a solid (pure compound, contaminated weigh paper)? start->decision_solid decision_liquid Is the waste a liquid solution? start->decision_liquid decision_labware Is it contaminated labware (glassware, pipette tips)? start->decision_labware process_solid Collect in container labeled: 'Solid Halogenated Organic Waste' decision_solid->process_solid Yes process_liquid Collect in container labeled: 'Liquid Halogenated Organic Waste' decision_liquid->process_liquid Yes process_rinse Triple rinse with a suitable solvent. Collect first rinse as hazardous waste. decision_labware->process_rinse Yes process_disposal Deface original labels and dispose of rinsed labware in appropriate broken glass or sharps container. process_rinse->process_disposal caption Waste Segregation Workflow

Caption: Waste Segregation Workflow

  • Solid Waste :

    • Place pure this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) into the designated "Solid Halogenated Organic Waste" container.

  • Liquid Waste :

    • Carefully pour solutions containing this compound into the designated "Liquid Halogenated Organic Waste" container.

    • Do not mix with non-halogenated solvents.[4][5]

    • Keep the container closed at all times except when adding waste.[4][8] Do not leave a funnel in the opening.[8]

  • Contaminated Labware and Empty Containers :

    • Empty containers are not truly empty. They must be managed as hazardous waste until decontaminated.[1]

    • Triple rinse glassware with a suitable solvent (e.g., acetone, ethanol).

    • The first rinse must be collected and disposed of as "Liquid Halogenated Organic Waste".[1] Subsequent rinses may be permissible for sewer disposal, but you must consult your local EH&S guidelines.[4]

    • After triple rinsing and air-drying, completely deface or remove the original labels from the container before disposing of it in the appropriate glass or plastic recycling bin.[1][7]

Part 3: Storage and Final Disposal
  • Temporary Storage :

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area within your laboratory.[8]

    • This area must be under the control of laboratory personnel and inspected weekly for leaks.[8]

    • Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers to contain any potential leaks.[1]

    • Store the waste away from incompatible materials, such as strong bases and oxidizers.[2][5]

  • Requesting Pickup :

    • Once the waste container is nearly full (around 90%), arrange for its collection by your institution's EH&S department or a licensed chemical waste contractor.[8]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.[1]

Emergency Procedures for Spills

  • Small Spill : If a small amount of the solid is spilled and you have been trained to handle it, you may clean it up. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9] Carefully sweep the solid material into a dustpan, place it in the designated solid hazardous waste container, and wipe the area with a damp cloth, disposing of the cloth as solid hazardous waste.[9]

  • Large Spill : For any large spill, or any spill of liquid containing the compound, evacuate the immediate area. Alert your colleagues and notify your supervisor and the institution's EH&S office immediately.[1][5] Prevent the spill from entering drains.[2]

Summary of Disposal Guidelines

Waste TypeContainerLabelingKey Disposal Action
Solid Compound Sealable, compatible container (e.g., original bottle)"Hazardous Waste" + Full Chemical NameSegregate as Solid Halogenated Organic Waste .
Liquid Solutions Sealable, compatible solvent bottle"Hazardous Waste" + All Components & %Segregate as Liquid Halogenated Organic Waste . Do not mix with non-halogenated waste.
Contaminated Items Designated solid or liquid waste container"Hazardous Waste" + Contaminant NameCollect first rinse of glassware as hazardous. Dispose of grossly contaminated items as solid waste.
Empty Containers N/AN/ATriple rinse, collect first rinse as hazardous waste, deface label, then dispose of container.[1]

By adhering to this structured disposal plan, researchers can ensure the safe and compliant management of this compound waste, protecting both themselves and the scientific community.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
  • Chemical Waste Procedures | Division of Research Safety - University of Illinois.
  • What is bromine and what are the safe disposal and recycling methods? - Damage Restoration and Specialist Cleaning | Ideal Response.
  • Safety data sheet.
  • Bromine water - disposal - #1 Science Forum For Lab Technicians.
  • Safety Data Sheet PYRIDINE - ChemSupply Australia.
  • Hazardous Materials Disposal Guide | Nipissing University.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Waste Disposal Procedures for Bromine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.